molecular formula C8H6FNO4 B176389 2-(3-Fluoro-4-nitrophenyl)acetic acid CAS No. 163395-24-2

2-(3-Fluoro-4-nitrophenyl)acetic acid

Numéro de catalogue: B176389
Numéro CAS: 163395-24-2
Poids moléculaire: 199.14 g/mol
Clé InChI: BRWLAOKLDCMHIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Fluoro-4-nitrophenyl)acetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery, particularly in the synthesis of compounds targeting infectious diseases. Research has identified its critical role in the structure-activity relationship (SAR) studies of novel [1,2,4]triazolo[4,3-b]pyridazine compounds, where it contributes to highly potent lead compounds against Cryptosporidium , a parasite causing life-threatening diarrhea . The strategic incorporation of fluorine is noted to play a remarkable role in enhancing the potency of these anti-cryptosporidial agents . Furthermore, this compound serves as a crucial synthetic intermediate for developing a novel series of 2-phenoxy-N-phenylacetamide derivatives, which have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, including rifampin-resistant strains, highlighting its potential in the search for affordable antitubercular agents . Its structure is engineered for further functionalization, making it a versatile scaffold for constructing complex molecules for biochemical and pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWLAOKLDCMHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379163
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163395-24-2
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in the synthesis of novel therapeutic agents. This document collates available physicochemical data, outlines a plausible synthetic approach, and discusses its relevance in medicinal chemistry, particularly in the development of antitubercular agents.

Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring substituted with a fluoro group at the 3-position, a nitro group at the 4-position, and an acetic acid moiety at the 1-position.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 163395-24-2[1][2]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-Fluoro-4-nitrophenylacetic acid[2]
Appearance Not explicitly reported, likely a solid-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Experimental Protocols

A general two-step synthesis is proposed, starting from the commercially available 3-fluoro-4-nitrotoluene. The first step is a radical bromination of the methyl group to form 1-(bromomethyl)-3-fluoro-4-nitrobenzene. This intermediate can then be reacted with a cyanide salt, such as sodium cyanide, to yield 2-(3-fluoro-4-nitrophenyl)acetonitrile. The final step is the acid- or base-catalyzed hydrolysis of the nitrile to the desired carboxylic acid.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow A 3-Fluoro-4-nitrotoluene B Radical Bromination (e.g., NBS, AIBN) A->B C 1-(Bromomethyl)-3-fluoro-4-nitrobenzene B->C D Cyanation (e.g., NaCN, DMSO) C->D E 2-(3-Fluoro-4-nitrophenyl)acetonitrile D->E F Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O then H+) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 2-(4-nitrophenyl)acetonitrile (A Representative Procedure)

This protocol for the hydrolysis of a related compound, p-nitrobenzyl cyanide, can be adapted for the synthesis of this compound from its corresponding nitrile[3].

  • Materials:

    • 2-(3-Fluoro-4-nitrophenyl)acetonitrile

    • Concentrated sulfuric acid

    • Water

  • Procedure:

    • Prepare a solution of concentrated sulfuric acid in water.

    • Add the 2-(3-fluoro-4-nitrophenyl)acetonitrile to the acid solution.

    • Heat the mixture to reflux for a specified period (e.g., 15 minutes)[3].

    • Cool the reaction mixture and dilute with an equal volume of cold water.

    • Cool the solution further to 0°C or below to precipitate the product.

    • Filter the precipitate and wash with ice water.

    • Recrystallize the crude product from boiling water to obtain the purified this compound.

Note: This is a generalized procedure and would require optimization for the specific substrate.

Spectroscopic Data

Experimental spectroscopic data for this compound (CAS 163395-24-2) is not available in the public domain. However, based on the known spectra of related nitrophenylacetic acid derivatives, the expected spectral characteristics can be predicted.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons, with splitting patterns influenced by the fluorine and nitro groups. A singlet corresponding to the methylene protons of the acetic acid moiety would also be present, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would display distinct signals for the eight carbon atoms, including the carboxyl carbon, the methylene carbon, and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-NO₂ stretching vibrations.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the carboxylic acid group and other fragments.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary documented use is as a pivotal intermediate in the creation of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Signaling Pathway in Antitubercular Drug Development

Drug_Development_Pathway A This compound (Intermediate) B Chemical Synthesis (e.g., Williamson Ether Synthesis, Amide Coupling) A->B C 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives B->C D In vitro Screening C->D E Antitubercular Activity (M. tuberculosis H37Rv) D->E

Caption: Role of the title compound in developing antitubercular agents.

These synthesized derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, including rifampin-resistant strains. The presence of the nitro group in these molecules is often associated with their biological activity, as nitro compounds can undergo redox reactions within cells, potentially leading to the release of nitric oxide which can have cytotoxic effects on pathogens[4]. The nitroaromatic core is a feature of several approved drugs and clinical candidates, highlighting the therapeutic potential of this chemical class[5].

While the direct biological target of this compound itself is not known, its derivatives may act as enzyme inhibitors[6]. The broader class of nitrophenylacetic acid derivatives has been explored for various therapeutic purposes, including as anticancer and anti-inflammatory agents[4][6].

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[2]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for potent antitubercular agents underscores its importance for further research and development. While there is a need for more comprehensive characterization of its physicochemical and spectroscopic properties, the available information provides a solid foundation for its application in the synthesis of novel bioactive molecules. As the threat of drug-resistant tuberculosis continues to grow, the development of new chemical entities derived from intermediates like this compound remains a critical area of scientific investigation.

References

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 2-(3-Fluoro-4-nitrophenyl)acetic acid, a valuable building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is an organic compound featuring a phenylacetic acid backbone substituted with both a fluorine atom and a nitro group. These functional groups significantly influence the molecule's reactivity and potential applications in synthesis.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference
IUPAC Name This compound[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2][3]
CAS Number 163395-24-2[1][2]
Appearance Yellow to Pale Brown Crystalline Powder (for the related (2-Nitrophenyl)acetic acid)[4]
SMILES C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-][1]
InChI InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)[1]
InChIKey BRWLAOKLDCMHIC-UHFFFAOYSA-N[1]

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, related nitrophenylacetic acid derivatives are recognized as important intermediates in organic synthesis and drug discovery. For instance, derivatives of 2-nitrophenylacetic acid are utilized in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.[4] They have been employed as precursors for molecules with potential anticancer and enzyme-inhibiting properties.[4]

Furthermore, a novel series of compounds derived from the structurally similar 2-(3-fluoro-4-nitrophenoxy)-acetic acid have been synthesized and evaluated for their antitubercular activities, with some derivatives showing potent effects against M. tuberculosis.[5] This suggests that this compound could serve as a key starting material for the development of new therapeutic agents.

Experimental Protocols: Synthetic Considerations

The synthesis of this compound can be approached through several synthetic routes, typically involving the modification of a substituted benzene ring. A plausible method involves the nitration of a fluorophenylacetic acid precursor. Below is a generalized experimental protocol based on methods for structurally similar compounds.

Synthesis of this compound via Nitration

This protocol is adapted from the synthesis of related nitrophenylacetic acid derivatives.[6][7]

Materials:

  • (3-Fluorophenyl)acetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

Procedure:

  • Cooling: In a round-bottom flask, dissolve (3-Fluorophenyl)acetic acid in concentrated sulfuric acid. Cool the resulting solution to a low temperature (e.g., -10 to 0 °C) using an ice-salt bath with vigorous stirring.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a small amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the cooled solution of (3-Fluorophenyl)acetic acid, ensuring the temperature remains below 0 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for a short period at the low temperature. Then, pour the reaction mixture onto crushed ice to quench the reaction.

  • Precipitation and Filtration: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction. For the latter, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer is then acidified with HCl to precipitate the purified product, which is then filtered, washed with water, and dried.

Note: The nitration of substituted phenylacetic acids can lead to the formation of regioisomers. Therefore, purification by chromatography may be necessary to isolate the desired this compound isomer.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and potential application of this compound as an intermediate in the development of bioactive molecules.

Synthesis_Workflow Start Starting Material (3-Fluorophenyl)acetic acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product This compound Nitration->Product Intermediate Key Intermediate Product->Intermediate Derivatization Chemical Derivatization Intermediate->Derivatization Bioactive Bioactive Molecules (e.g., Antitubercular Agents) Derivatization->Bioactive

Caption: Synthetic workflow for this compound and its application.

References

An In-depth Technical Guide to the Core Physicochemical Properties of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways. Due to the limited availability of public data on this specific molecule, this document focuses on the requisite experimental protocols for determining its solubility and stability, essential parameters for its application in research and development. This guide presents standardized methodologies that can be employed to generate reliable and reproducible data, ensuring the compound's effective use and the integrity of downstream applications.

Introduction

This compound (CAS No. 163395-24-2) is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluoro and a nitro group on the phenyl ring, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. An understanding of its solubility and stability is paramount for its handling, formulation, and the design of synthetic routes. This guide outlines the necessary experimental frameworks to characterize these critical attributes.

Physicochemical Properties

A summary of the basic computed and known physical properties of this compound is provided below.[1][2]

PropertyValueSource
Molecular Formula C₈H₆FNO₄PubChem[1]
Molecular Weight 199.14 g/mol PubChem[1]
CAS Number 163395-24-2AChemBlock[2]
Appearance Solid (form may vary)General
Purity 95.00%AChemBlock[2]

Solubility Profile

Predicted Solubility Data Presentation

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clarity and comparative analysis.

SolventMethodTemperature (°C)Solubility (mg/mL)pH (for aqueous)
WaterThermodynamic25Data to be determined7.4
Phosphate Buffered Saline (PBS)Thermodynamic25Data to be determined7.4
MethanolThermodynamic25Data to be determinedN/A
EthanolThermodynamic25Data to be determinedN/A
Dimethyl Sulfoxide (DMSO)Thermodynamic25Data to be determinedN/A
AcetoneThermodynamic25Data to be determinedN/A
WaterKinetic25Data to be determined7.4
Experimental Protocols for Solubility Determination

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

  • Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetone)

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

    • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

This high-throughput method measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when added to an aqueous buffer.

  • Objective: To rapidly assess the aqueous solubility from a DMSO stock solution.

  • Materials:

    • This compound dissolved in DMSO (e.g., 10 mM stock solution)

    • Aqueous buffer (e.g., PBS at pH 7.4)

    • 96-well microplates

    • Automated liquid handler (optional)

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Add the aqueous buffer to the wells of a microplate.

    • Add small volumes of the DMSO stock solution to the aqueous buffer in the wells to create a range of concentrations.

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_thermodynamic Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Start: Excess Solid Compound thermo_add_solvent Add Solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h shaking) thermo_add_solvent->thermo_equilibrate thermo_filter Filter Supernatant thermo_equilibrate->thermo_filter thermo_analyze Analyze by HPLC thermo_filter->thermo_analyze thermo_end End: Equilibrium Solubility thermo_analyze->thermo_end kinetic_start Start: DMSO Stock Solution kinetic_add_buffer Add to Aqueous Buffer kinetic_start->kinetic_add_buffer kinetic_incubate Incubate (1-2h) kinetic_add_buffer->kinetic_incubate kinetic_measure Measure Turbidity kinetic_incubate->kinetic_measure kinetic_end End: Kinetic Solubility kinetic_measure->kinetic_end

Solubility Determination Workflows

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to predict the stability of the compound under various stress conditions.

Predicted Stability Data Presentation

The results of the stability studies should be summarized as shown in the table below, indicating the percentage of the compound remaining after exposure to different stress conditions.

Stress ConditionDurationTemperature (°C)% Compound RemainingDegradation Products Observed
Acidic (0.1 M HCl)24 hours60Data to be determinedTo be identified
Basic (0.1 M NaOH)24 hours60Data to be determinedTo be identified
Oxidative (3% H₂O₂)24 hours25Data to be determinedTo be identified
Thermal (Solid State)7 days80Data to be determinedTo be identified
Photolytic (ICH Q1B)1.2 million lux hours25Data to be determinedTo be identified
Experimental Protocols for Stability Assessment
  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Temperature-controlled ovens

    • Photostability chamber (ICH Q1B compliant)

    • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

  • General Procedure:

    • Prepare solutions of this compound in a suitable solvent.

    • Expose the solutions (and solid compound for thermal and photolytic studies) to the stress conditions outlined in the table above.

    • At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

    • Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • The use of an HPLC-MS system is highly recommended for the identification of the degradation products.

    • Calculate the percentage of the parent compound remaining and characterize the degradation products.

G cluster_stability Forced Degradation Workflow start Start: Compound Solution/Solid stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC-MS neutralize->analyze end End: % Degradation & Product ID analyze->end

Forced Degradation Study Workflow

Conclusion

While direct experimental data for the solubility and stability of this compound is currently scarce, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for thermodynamic and kinetic solubility, along with forced degradation studies, will enable researchers to generate the critical data required for informed decision-making in drug discovery and chemical development processes. The systematic application of these methodologies will ensure a thorough understanding of the compound's behavior, facilitating its effective and safe utilization.

References

Spectroscopic Profile of 2-(3-Fluoro-4-nitrophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(3-Fluoro-4-nitrophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on the known spectroscopic data of structurally related analogs, namely 3-fluoro-4-nitrotoluene and phenylacetic acid. This guide includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clear, tabular formats. Furthermore, it outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Rationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet in a deshielded region.
~8.0-8.2Triplet1HH-5The proton at position 5 is coupled to the adjacent fluorine and H-6, appearing as a triplet. It is downfield due to the deshielding effect of the nitro group.
~7.4-7.6Doublet of doublets1HH-6This proton is coupled to H-5 and the fluorine atom, resulting in a doublet of doublets.
~7.2-7.4Doublet of doublets1HH-2This proton is coupled to H-6 and shows a smaller coupling to the fluorine atom.
~3.7Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carboxylic acid group are expected to appear as a singlet.

Predicted solvent: CDCl₃ or DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~175-178-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158-162 (d, ¹JCF)C-3The carbon atom directly bonded to fluorine will show a large coupling constant.
~145-148C-4The carbon atom attached to the nitro group will be significantly deshielded.
~135-138C-1The quaternary carbon to which the acetic acid moiety is attached.
~130-133C-5Aromatic CH carbon.
~125-128 (d)C-6Aromatic CH carbon, showing coupling to fluorine.
~118-121 (d)C-2Aromatic CH carbon, showing coupling to fluorine.
~40-43-CH₂-The methylene carbon of the acetic acid side chain.

Predicted solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretationPredicted Rationale
199[M]⁺Molecular ion peak corresponding to the exact mass of C₈H₆FNO₄.
154[M - COOH]⁺Loss of the carboxylic acid group.
138[M - CH₂COOH]⁺Loss of the acetic acid side chain.
108[C₆H₃F]⁺Fragment corresponding to the fluorophenyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrationPredicted Rationale
2500-3300 (broad)O-HStretchingCharacteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding.
~1700-1725C=OStretchingStrong absorption from the carbonyl group of the carboxylic acid.
~1520-1560 and ~1340-1360N-OAsymmetric and Symmetric StretchingStrong absorptions characteristic of the nitro group.
~1600, ~1475C=CStretchingAromatic ring C=C stretching vibrations.
~1200-1300C-OStretchingC-O stretching of the carboxylic acid.
~1000-1100C-FStretchingAbsorption due to the carbon-fluorine bond.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and using a chromatographic inlet (e.g., GC-MS or LC-MS).

  • Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a clear molecular ion peak.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the solid sample for analysis. Common methods include:

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis : Analyze the resulting IR spectrum by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR or KBr) Purification->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activities of fluorinated nitrophenylacetic acids, a class of organic compounds with significant potential in therapeutic applications. The strategic incorporation of fluorine atoms and nitro groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that can enhance biological efficacy. This document provides a comprehensive overview of their synthesis, mechanism of action, and quantitative biological data, with a focus on their anti-inflammatory, anticancer, and antibacterial properties.

Introduction

Fluorinated nitrophenylacetic acids are synthetic organic compounds that have garnered interest in medicinal chemistry due to the advantageous properties conferred by fluorine and nitro functional groups. Fluorination is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity of molecules. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interactions with biological targets. The nitro group, a strong electron-withdrawing group, can also significantly impact the biological activity of the parent compound. This guide delves into the synthesis and biological evaluation of these compounds, providing researchers with the necessary information for further investigation and development.

Synthesis and Experimental Protocols

The synthesis of fluorinated nitrophenylacetic acids typically involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of key intermediates and related structures.

Synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic Acid Ethyl Ester

This protocol details a common synthetic route to a key intermediate used in the synthesis of more complex fluorinated nitrophenylacetic acid derivatives.

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester In a 2-liter reaction flask, 74.3g (1.857 mol) of sodium hydroxide is dissolved in 675 ml of water with stirring. At room temperature, 343g (1.688 mol) of 2-Bromo-4-fluorophenol is added to the solution. Following mixing, 201.5g (1.857 mol) of chloromethyl methyl ether is added dropwise. The reaction mixture is then heated for 1 hour. The layers are allowed to separate, and the organic layer is collected and filtered to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.

Step 2: Preparation of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester To a 2-liter reaction flask, 1235.5g (12.35 mol) of concentrated sulfuric acid is added. At room temperature, 451.5g (1.63 mol) of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester is added dropwise. A nitrating mixture of 119g (1.79 mol) of concentrated sulfuric acid and 119g (1.19mol) of concentrated nitric acid is prepared. This nitrating mixture is added dropwise to the reaction flask while maintaining the temperature between 5°C and 10°C. The reaction is allowed to proceed for 1.5 hours. The reaction mixture is then poured into ice water to precipitate the product. The precipitate is filtered and recrystallized from anhydrous ethanol to obtain 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester as a faint yellow solid.[1]

General Synthesis of 2,4,5-Trifluorophenylacetic Acid

A general four-step process for the preparation of 2,4,5-trifluorophenylacetic acid is outlined below.[2]

G start 2,4,5-Trifluoronitrobenzene + Diethyl Malonate stepA A. Condensation start->stepA intermediate1 2,5-Difluoro-4-nitrophenyl malonate stepA->intermediate1 stepB B. Hydrolysis, Acidification, Decarboxylation intermediate1->stepB intermediate2 2,5-Difluoro-4-nitrophenylacetic acid stepB->intermediate2 stepC C. Nitro Reduction intermediate2->stepC intermediate3 2,5-Difluoro-4-aminophenylacetic acid stepC->intermediate3 stepD D. Amino Diazotization Fluorination intermediate3->stepD end 2,4,5-Trifluorophenylacetic acid stepD->end

Synthesis of 2,4,5-Trifluorophenylacetic Acid.

Biological Activity and Data Presentation

Fluorinated nitrophenylacetic acids and their derivatives have demonstrated a range of biological activities, including anticancer and antibacterial effects. The quantitative data for these activities are summarized in the tables below. It is important to note that while the focus of this guide is on fluorinated nitrophenylacetic acids, some of the available quantitative data is for structurally related compounds, such as acetamide derivatives, which are also included for comparative purposes.

Anticancer Activity

The cytotoxic effects of fluorinated nitrophenylacetamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: Anticancer Activity (IC50) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

CompoundSubstituent on Phenyl RingPC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HL-60 (Promyelocytic Leukemia) IC50 (µM)
2a 3-Nitro>100>100>100
2b 4-Nitro52>100>100
2c 2,4-Dinitro80100>100
Imatinib (Reference) -4098>100

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the core topic.

Antibacterial Activity

While specific data for fluorinated nitrophenylacetic acids is limited, the broader class of fluorinated compounds has shown promising antibacterial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

No specific MIC values for fluorinated nitrophenylacetic acids were identified in the literature search. Further research is required to determine the antibacterial spectrum and potency of this specific class of compounds.

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

A key mechanism through which some fluorinated nitrophenyl compounds exert their anti-inflammatory effects is by modulating the Toll-like receptor (TLR) signaling pathways. Specifically, compounds such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have been shown to suppress TLR signaling. TLRs are a class of proteins that play a crucial role in the innate immune system. Their activation triggers signaling cascades that lead to the production of inflammatory cytokines.

The inhibition of TLR signaling by these compounds primarily affects two major downstream pathways: the MyD88-dependent pathway, which leads to the activation of Nuclear Factor-kappa B (NF-κB), and the TRIF-dependent pathway, which results in the activation of Interferon Regulatory Factor 3 (IRF3). Both NF-κB and IRF3 are transcription factors that play pivotal roles in the inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling Pathway and Inhibition

The following diagram illustrates the TLR4 signaling cascade and the points of inhibition by small molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD2 TIRAP TIRAP TLR4_MD2->TIRAP MyD88-dependent TRAM TRAM TLR4_MD2->TRAM TRIF-dependent MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TIRAP->MyD88 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerizes & translocates Inhibitor Fluorinated Nitrophenylacetic Acid Derivative Inhibitor->MyD88 inhibits Inhibitor->TRIF inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes TypeI_IFN_Genes Type I IFN Gene Expression IRF3_nuc->TypeI_IFN_Genes

Inhibition of TLR4 Signaling by Fluorinated Nitrophenylacetic Acid Derivatives.

The diagram above illustrates how fluorinated nitrophenylacetic acid derivatives can interfere with both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4 activation. By inhibiting the adaptor proteins MyD88 and TRIF, these compounds can prevent the subsequent activation of NF-κB and IRF3, respectively. This leads to a reduction in the expression of inflammatory genes and type I interferons, thereby exerting an anti-inflammatory effect.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of fluorinated nitrophenylacetic acids.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification Compound Fluorinated Nitrophenylacetic Acid Purification->Compound Treatment Treatment with Synthesized Compound Compound->Treatment Cell_Culture Cell Line Culture (e.g., Cancer cells, Immune cells) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Treatment->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., ELISA for cytokines) Treatment->Anti_inflammatory Antibacterial Antibacterial Assay (MIC determination) Treatment->Antibacterial Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Treatment->Mechanism IC50_calc IC50/MIC Calculation Cytotoxicity->IC50_calc Signaling_analysis Signaling Pathway Analysis Anti_inflammatory->Signaling_analysis Antibacterial->IC50_calc Mechanism->Signaling_analysis SAR Structure-Activity Relationship (SAR) IC50_calc->SAR Signaling_analysis->SAR

Experimental Workflow for Synthesis and Biological Evaluation.

Conclusion

Fluorinated nitrophenylacetic acids represent a promising class of compounds with diverse biological activities. Their synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The available data, particularly on related acetamide derivatives, suggests potential for development as anticancer and anti-inflammatory agents. The mechanism of action, through the inhibition of key inflammatory signaling pathways such as TLR signaling, provides a strong rationale for their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships, expand the toxicological profile, and explore the full therapeutic utility of this intriguing class of molecules. This guide provides a foundational resource for researchers to build upon in their efforts to develop novel therapeutics based on the fluorinated nitrophenylacetic acid scaffold.

References

The Discovery and Synthesis of Novel Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel phenylacetic acid derivatives, with a focus on their therapeutic potential as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative analysis of structure-activity relationships. Visual representations of experimental workflows and relevant signaling pathways are included to facilitate a comprehensive understanding of this important class of compounds.

Introduction

Phenylacetic acid is an organic compound consisting of a phenyl group attached to a carboxylic acid moiety.[1] This core structure is a key building block for a variety of biologically active molecules, including pharmaceuticals and natural products.[2][3] The therapeutic significance of phenylacetic acid derivatives is well-established, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[4][5] The ability to readily modify the phenyl ring and the acetic acid side chain allows for the fine-tuning of physicochemical properties and biological targets, making this scaffold a continuous source of new therapeutic leads.

Recent research has expanded the pharmacological profile of phenylacetic acid derivatives beyond their anti-inflammatory effects. Novel derivatives have been investigated for their potential as anticancer, antimicrobial, antidiabetic, and antiepileptic agents.[6][7][8][9] This guide will explore the synthesis of these novel derivatives, the experimental methods used to evaluate their efficacy, and the structure-activity relationships that govern their biological function.

Synthetic Methodologies

The synthesis of phenylacetic acid derivatives can be achieved through various established and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the phenyl ring and the nature of the acetic acid moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of substituted phenylacetic acid building blocks. This method allows for the formation of a carbon-carbon bond between an aryl boronic acid (or its ester) and a suitable coupling partner bearing the acetic acid moiety.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl boronic acid or ester (1.0 eq), the bromo- or chloro-phenylacetic acid ester (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand like P(Nap)₃ (0.04 eq) in a suitable solvent (e.g., THF).

  • Base Addition: Add a base, such as K₂CO₃ or K₃PO₄ (3.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis (if necessary): If the product is an ester, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Palladium-Catalyzed Carbonylation

The carbonylation of benzyl halides offers a direct and efficient route to phenylacetic acids. This reaction introduces the carboxylic acid group using carbon monoxide in the presence of a palladium catalyst.[10]

  • Reaction Setup: In a high-pressure reactor, combine the benzyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.[11]

  • Base and Phase-Transfer Catalyst: Add an aqueous solution of a base like sodium hydroxide (2.0 eq) and a phase-transfer catalyst such as tetraethylammonium chloride (TEAC).[10]

  • Carbon Monoxide Atmosphere: Pressurize the reactor with carbon monoxide (CO) to 10-20 atm.[11]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[11]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.

  • Isolation: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the phenylacetic acid derivative.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

Hydrolysis of Benzyl Cyanides

A classic and reliable method for preparing phenylacetic acids is the hydrolysis of benzyl cyanides. This transformation can be performed under either acidic or basic conditions.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (e.g., 4 parts), and water (e.g., 3 parts).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: The phenylacetic acid will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).

Biological Activities and Structure-Activity Relationships

Novel phenylacetic acid derivatives have been explored for a range of therapeutic applications, with significant findings in the areas of anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Phenylacetamide derivatives have emerged as potential anticancer agents.[7][12] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines.[7][12]

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [7][12]

Compound IDSubstituent on N-phenyl ringCell LineIC₅₀ (µM)
2bm-nitroPC352
2cp-nitroPC380
2cp-nitroMCF-7100
Imatinib (Ref.)-PC340
Imatinib (Ref.)-MCF-798

PC3: Prostate Carcinoma; MCF-7: Breast Carcinoma

A study on synthetic phenylacetamide derivatives demonstrated their ability to trigger apoptosis in cancer cells through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity.[13][14] One derivative, 3d, showed a potent IC₅₀ value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells.[13]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Electron-withdrawing groups: The presence of a nitro group on the N-phenyl ring (compounds 2a-2c) demonstrated a higher cytotoxic effect compared to methoxy groups (compounds 2d-2f).[7][12]

  • Position of substituent: The position of the substituent on the N-phenyl ring influences the activity, as seen with the different IC₅₀ values for m-nitro and p-nitro derivatives.[7][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Related Activities

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prime example.[2] Research continues to explore novel derivatives with improved efficacy and safety profiles. Some derivatives have been investigated as aldose reductase inhibitors, which are relevant to diabetic complications.[15]

Table 2: Aldose Reductase Inhibitory Activity of Substituted Benzyloxyphenylacetic Acids [15]

Compound IDSubstituentIC₅₀ (µM)
5d(Not specified)20.9

Further structural modifications were performed based on this lead compound to establish the influence of different substituents on the inhibitory effect.

  • Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate or use purified recombinant aldose reductase.[16]

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.[16]

  • Enzyme Addition: Add the aldose reductase enzyme solution to the mixture and incubate.

  • Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.[16]

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Phenylacetic acid and its derivatives have also demonstrated antimicrobial properties.[8][17] Metal complexes of phenylacetic acid have been synthesized and evaluated for their antibacterial activity.[8]

Table 3: Antibacterial Activity of Phenylacetic Acid (PAA)

CompoundBacterial StrainIC₅₀ (mg/mL)
Phenylacetic Acid (PAA)Agrobacterium tumefaciens T-370.8038

N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown promising in vitro antibacterial activities against plant pathogenic bacteria.

Table 4: Antibacterial Activity of N-Phenylacetamide Derivatives

Compound IDBacterial StrainEC₅₀ (µM)
A₁ (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide)Xanthomonas oryzae pv. Oryzae (Xoo)156.7
Bismerthiazol (Ref.)Xanthomonas oryzae pv. Oryzae (Xoo)230.5
Thiodiazole copper (Ref.)Xanthomonas oryzae pv. Oryzae (Xoo)545.2

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenylacetic acid derivatives are a result of their interaction with various cellular targets and signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some novel phenylacetic acid derivatives containing a sulfonamide moiety have been synthesized and shown to act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[6] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them important targets for antidiabetic drugs.[6]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with plasmids encoding the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with the test compounds for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The increase in luciferase activity corresponds to the activation of the PPAR receptor. Express the results as a percentage of the activity of a known PPAR agonist (e.g., rosiglitazone).

Visualizations

Experimental and Logical Workflows

Caption: Generalized workflow for the synthesis and biological evaluation of phenylacetic acid derivatives.

sar_logic cluster_scaffold Phenylacetic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold Core Structure EWG Add Electron- Withdrawing Group (EWG) Scaffold->EWG EDG Add Electron- Donating Group (EDG) Scaffold->EDG Lipophilic Increase Lipophilicity Scaffold->Lipophilic Bulky Introduce Bulky Group Scaffold->Bulky IncActivity Increased Activity EWG->IncActivity e.g., Anticancer DecActivity Decreased Activity EDG->DecActivity e.g., Anticancer Lipophilic->IncActivity Variable Effect Bulky->DecActivity Potential Steric Hindrance

Caption: Logical relationships in the Structure-Activity Relationship (SAR) of phenylacetic acid derivatives.

Signaling Pathway

ppar_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylacetic Acid Derivative (Ligand) PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins Transcription->Proteins Leads to Synthesis of Response Biological Response (e.g., Improved Glucose Metabolism) Proteins->Response Results in

Caption: Simplified signaling pathway of PPAR activation by a phenylacetic acid derivative agonist.

Conclusion

The phenylacetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds with a wide range of biological activities. This guide has provided an overview of the key synthetic methods, biological evaluation techniques, and structure-activity relationships that are crucial for the development of new phenylacetic acid-based drugs. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic potential of this remarkable class of compounds.

References

The Versatile World of Nitrophenyl Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nitrophenyl compounds, organic molecules bearing one or more nitro groups attached to a phenyl ring, are a cornerstone of modern chemical and biological research. Their unique electronic and steric properties have led to their widespread application in diverse fields, from elucidating enzymatic mechanisms to developing novel therapeutics and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of nitrophenyl compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Chromogenic Substrates in Enzyme Assays

One of the most prevalent applications of nitrophenyl compounds is in the development of chromogenic substrates for a wide array of enzymes. The principle behind these assays is the enzymatic cleavage of a bond between a nitrophenyl moiety and a substrate molecule, releasing a nitrophenolate ion. Under alkaline conditions, p-nitrophenolate exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm, providing a simple and robust method for quantifying enzyme activity.

Key Enzymes and their Nitrophenyl Substrates:
  • Phosphatases: p-Nitrophenyl phosphate (pNPP) is a universal substrate for assaying acid and alkaline phosphatases. The rate of p-nitrophenol production is directly proportional to phosphatase activity.

  • Glycosidases: Substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-glucopyranoside are employed to measure the activity of β-galactosidase and β-glucosidase, respectively.

  • Proteases: p-Nitrophenyl esters and amides of amino acids or peptides serve as substrates for various proteases, such as trypsin and chymotrypsin.

Data Presentation: Common Nitrophenyl-Based Enzyme Substrates
Enzyme FamilySubstrateAbbreviationWavelength (nm)
Phosphatasesp-Nitrophenyl phosphatepNPP405
Glycosidaseso-Nitrophenyl-β-D-galactopyranosideONPG420
p-Nitrophenyl-β-D-glucopyranosidepNPG405
p-Nitrophenyl-α-D-glucopyranosidepNPαG405
ProteasesNα-Benzoyl-L-arginine-p-nitroanilideBAPNA405
Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideSuc-AAPF-pNA410
Experimental Protocols:

Protocol 1: Alkaline Phosphatase Activity Assay using pNPP

This protocol describes a typical endpoint assay for measuring alkaline phosphatase (ALP) activity in a 96-well plate format.

Materials:

  • pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)

  • Alkaline phosphatase assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop solution (e.g., 3 M NaOH)

  • Enzyme sample (e.g., purified enzyme, cell lysate, or serum)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the enzyme sample in the assay buffer.

  • Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank control with 50 µL of assay buffer only.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).[1]

Protocol 2: β-Galactosidase Activity Assay using ONPG

This protocol outlines a common method for determining β-galactosidase activity, often used as a reporter gene in molecular biology.[2][3]

Materials:

  • ONPG substrate solution (e.g., 4 mg/mL in assay buffer)

  • Assay buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop solution (e.g., 1 M Na₂CO₃)

  • Cell lysate containing β-galactosidase

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Add 20-100 µL of cell lysate to each well of the microplate.

  • Add assay buffer to each well to bring the total volume to 200 µL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Start the reaction by adding 50 µL of the ONPG substrate solution to each well.

  • Incubate the plate at 37°C until a yellow color develops (typically 10-60 minutes).

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 420 nm.

  • Calculate the β-galactosidase activity, often expressed in Miller units.

Mandatory Visualization:

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Sample Enzyme Sample Mix Mix Sample, Substrate, and Buffer Sample->Mix Substrate Nitrophenyl Substrate Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Add Stop Solution (Alkaline) Incubate->Stop Measure Measure Absorbance (e.g., 405 nm) Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Workflow for a typical enzyme assay using a nitrophenyl substrate.

Photocleavable Protecting Groups in Organic Synthesis

The o-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs) in organic synthesis.[4] Irradiation with UV light (typically around 350 nm) induces an intramolecular hydrogen abstraction by the excited nitro group, leading to a rearrangement that cleaves the benzylic C-O, C-N, or C-S bond and releases the protected functional group.[4] This "caging" technology allows for the precise spatial and temporal control of the release of bioactive molecules, making it invaluable in fields like chemical biology and materials science.

Key Features of o-Nitrobenzyl PPGs:
  • Orthogonality: Cleavage is triggered by light, which is orthogonal to most chemical deprotection strategies.

  • Mild Conditions: Deprotection occurs under neutral conditions, avoiding harsh acids or bases.

  • Tunability: The photochemical properties of the o-nitrobenzyl group can be modified by introducing substituents on the aromatic ring to alter the absorption wavelength and quantum yield.

Data Presentation: Quantum Yields of o-Nitrobenzyl Derivatives
Protected Group (Leaving Group)Wavelength (nm)Quantum Yield (Φ)Solvent
1-(2-Nitrophenyl)ethyl phosphate estersNot specified0.49 - 0.63Not specified
Various from o-nitroveratrylNot specifiedVaries with leaving groupNot specified
2,6-Dinitrobenzyl carbonate3650.12Not specified
o-Nitrobenzyl alcohol derivativesNot specified~ 0.60Various

Note: Quantum yields are highly dependent on the specific leaving group, solvent, and other experimental conditions.[5]

Experimental Protocols:

Protocol 3: Protection of an Alcohol with o-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using o-nitrobenzyl bromide.

Materials:

  • Alcohol to be protected

  • o-Nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of o-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the o-nitrobenzyl protected alcohol.

Protocol 4: Photocleavage of an o-Nitrobenzyl Protected Compound

This protocol provides a general method for the deprotection of an o-nitrobenzyl ether.

Materials:

  • o-Nitrobenzyl protected compound

  • Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a high-power UV LED

  • Thin-layer chromatography (TLC) supplies for monitoring the reaction

Procedure:

  • Dissolve the o-nitrobenzyl protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Irradiate the solution with UV light at 350 nm. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.

  • Purify the crude product, containing the deprotected compound and the o-nitrosobenzaldehyde byproduct, by an appropriate method such as column chromatography or crystallization.

Mandatory Visualization:

PhotocleavageMechanism Start o-Nitrobenzyl Protected Compound Excited Excited State (n -> π*) Start->Excited UV Light (hν) AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Product Deprotected Compound + o-Nitrosobenzaldehyde Cyclic->Product Cleavage

Simplified mechanism of photocleavage of an o-nitrobenzyl protecting group.

Nitrophenyl Compounds in Medicinal Chemistry and Drug Development

The nitrophenyl moiety is a versatile pharmacophore that has been incorporated into a wide range of drug candidates. The electron-withdrawing nature of the nitro group can significantly influence the binding affinity and pharmacokinetic properties of a molecule.

Applications in Drug Discovery:
  • Enzyme Inhibitors: Nitrophenyl derivatives have been designed as inhibitors for various enzymes, including tyrosinase, which is involved in melanin synthesis.[3][6]

  • Immune Checkpoint Inhibitors: Small molecule inhibitors containing nitrophenyl groups have been developed to disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key pathway in cancer immune evasion.[7]

  • Antimicrobial Agents: The nitro group is a common feature in many antimicrobial drugs, where it can be reduced in anaerobic environments to generate reactive species that damage cellular components.

Data Presentation: IC₅₀ Values of Nitrophenyl-Based Inhibitors
Compound ClassTargetRepresentative CompoundIC₅₀ (µM)
NitrophenylpiperazineTyrosinaseCompound 4l72.55
Nitrophenyl-substituted ferroceneDPPH radical scavengingFerrocenyl derivative1.212 (mg/ml)
Nitro-substituted auronesXanthine OxidaseAurone derivativeVaries
Nitrophenyl hydrazonesCyclooxygenase (COX)Hydrazone derivativeVaries

Note: IC₅₀ values are highly dependent on the specific assay conditions.[6][8][9]

Experimental Protocols:

Protocol 5: Tyrosinase Inhibition Assay

This protocol describes a method for evaluating the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer)

  • L-DOPA solution (e.g., 2 mM in phosphate buffer)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test inhibitor solution at various concentrations, and 20 µL of the tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes to determine the initial reaction velocity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization:

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell PDL1_APC PD-L1 PD1 PD-1 PDL1_APC->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition T-Cell Inhibition PD1->Inhibition Activation T-Cell Activation TCR->Activation PDL1_Tumor PD-L1 PDL1_Tumor->PD1 Immune Evasion Inhibitor Nitrophenyl-based PD-L1 Inhibitor Inhibitor->PDL1_Tumor Blocks Interaction

PD-1/PD-L1 signaling pathway and the action of a nitrophenyl-based inhibitor.

Biosensors for Environmental and Clinical Monitoring

Nitrophenyl compounds play a dual role in the field of biosensors. They can be the target analyte, such as the pollutant p-nitrophenol, or they can be part of the recognition or signaling mechanism, for instance, in the detection of organophosphate pesticides.

Types of Nitrophenyl-Based Biosensors:
  • Electrochemical Sensors: These sensors often rely on the electrochemical reduction of the nitro group on the analyte at a modified electrode surface. The resulting current is proportional to the concentration of the nitrophenyl compound.

  • Optical Biosensors: These can be based on fluorescence quenching or colorimetric changes upon interaction of the nitrophenyl analyte with a specific recognition element.

  • Enzyme-Based Biosensors: For detecting compounds like organophosphates, these biosensors often utilize an enzyme that hydrolyzes the pesticide to release p-nitrophenol, which is then detected electrochemically or optically.

Data Presentation: Performance of p-Nitrophenol Biosensors
Sensor TypeRecognition Element / Electrode ModificationDetection LimitLinear Range
ElectrochemicalCyclodextrin-decorated gold nanoparticle-mesoporous carbon3.63 µg/mL0.1–10 µM & 10–350 µM
ElectrochemicalPre-activated glassy carbon electrode with silica nanochannel array film9.4 nM10 nM–1 µM & 1–30 µM
Whole-cell biosensorP. fluorescensIC₅₀ of 14.0 mg/L for 4-NPNot specified
PnpR-based biosensorE. coli expressing PnpR10 µg/L0.01-1.0 mg/L

Note: Detection limits and linear ranges can vary significantly based on the specific sensor design and experimental conditions.[2][4][10][11]

Experimental Protocols:

Protocol 6: Fabrication of a Simple Electrochemical Sensor for p-Nitrophenol

This protocol provides a general outline for the modification of a glassy carbon electrode (GCE) for the detection of p-nitrophenol.

Materials:

  • Glassy carbon electrode (GCE)

  • Alumina slurry (e.g., 0.3 and 0.05 µm) for polishing

  • Modifying material (e.g., a suspension of a nanocomposite like graphene-gold nanoparticles)

  • Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)

  • Phosphate buffer solution (PBS), pH 7.0

  • p-Nitrophenol standard solutions

Procedure:

  • Electrode Polishing: Polish the GCE with alumina slurry on a polishing pad to obtain a mirror-like surface. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina.

  • Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the modifying material suspension onto the polished GCE surface and allow it to dry at room temperature.

  • Electrochemical Characterization: Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻).

  • p-Nitrophenol Detection:

    • Place the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing PBS.

    • Add a known concentration of p-nitrophenol to the cell.

    • Record the electrochemical response using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) over a potential range where the nitro group is reduced (typically negative potentials).

    • A peak corresponding to the reduction of p-nitrophenol should be observed.

  • Calibration: Repeat the measurement with different concentrations of p-nitrophenol to construct a calibration curve of peak current versus concentration.

Mandatory Visualization:

BiosensorWorkflow cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection cluster_analysis Data Analysis Polish Polish Electrode Modify Modify Electrode Surface Polish->Modify Characterize Characterize Electrode Modify->Characterize Setup Assemble 3-Electrode Cell Characterize->Setup AddAnalyte Add Nitrophenyl Analyte Setup->AddAnalyte Measure Electrochemical Measurement (e.g., DPV) AddAnalyte->Measure Calibrate Construct Calibration Curve Measure->Calibrate Determine Determine Analyte Concentration Calibrate->Determine

General workflow for the fabrication and use of an electrochemical biosensor.

Synthesis of Nitrophenyl Compounds

Nitrophenyl compounds are typically synthesized through the nitration of aromatic precursors using a mixture of nitric acid and sulfuric acid. The position of the nitro group (ortho, meta, or para) can be controlled by the nature of the substituents already present on the benzene ring and by the reaction conditions.

General Synthetic Strategies:
  • Electrophilic Aromatic Substitution: The most common method for introducing a nitro group onto a benzene ring.

  • Nucleophilic Aromatic Substitution: A halogen on a nitrophenyl ring can be displaced by a nucleophile, which is a useful method for creating more complex derivatives.

  • Functional Group Interconversion: The nitro group itself can be reduced to an amino group, which can then be further modified, providing a versatile synthetic handle.

Experimental Protocols:

Protocol 7: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a nitrophenyl-containing building block via nucleophilic aromatic substitution.

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the product.

Conclusion

Nitrophenyl compounds represent a remarkably versatile class of molecules with far-reaching applications in research and development. From their foundational role in enzyme kinetics to their cutting-edge use in targeted cancer therapies and sensitive environmental monitoring, their unique properties continue to drive innovation. This guide has provided a comprehensive overview of their core applications, supported by detailed protocols and quantitative data, to empower researchers in harnessing the full potential of these powerful chemical tools. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the scope for the application of nitrophenyl compounds is set to expand even further.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(3-Fluoro-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis is robust and proceeds through readily accessible intermediates.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved in three sequential steps starting from 3-Fluoro-4-nitrotoluene:

  • Step 1: Radical Bromination - The methyl group of 3-Fluoro-4-nitrotoluene is converted to a bromomethyl group via a free-radical bromination reaction using N-Bromosuccinimide (NBS) as the bromine source.

  • Step 2: Nucleophilic Substitution - The resulting 3-Fluoro-4-nitrobenzyl bromide is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield 2-(3-Fluoro-4-nitrophenyl)acetonitrile.

  • Step 3: Hydrolysis - The final step involves the hydrolysis of the nitrile group of 2-(3-Fluoro-4-nitrophenyl)acetonitrile to a carboxylic acid, affording the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrobenzyl bromide

This procedure is adapted from a general method for the benzylic bromination of nitrotoluenes.[1]

Materials and Reagents:

  • 3-Fluoro-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Compact fluorescent lamp (CFL) or a UV lamp

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-nitrotoluene (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

  • Irradiate the reaction mixture with a compact fluorescent lamp or a UV lamp and heat to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-nitrobenzyl bromide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or used directly in the next step if of sufficient purity.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Starting Material3-Fluoro-4-nitrotoluene
ReagentsN-Bromosuccinimide, Radical Initiator
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time2-4 hours
PurificationFiltration and Recrystallization
Step 2: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile

This protocol follows a general procedure for the cyanation of benzyl bromides.

Materials and Reagents:

  • 3-Fluoro-4-nitrobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as DMSO or an ethanol/water mixture.

  • In a separate flask, prepare a solution of sodium cyanide (1.1 - 1.2 eq) in the same solvent. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the solution of 3-Fluoro-4-nitrobenzyl bromide at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-4-nitrophenyl)acetonitrile.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue
Starting Material3-Fluoro-4-nitrobenzyl bromide
ReagentsSodium Cyanide
SolventDMSO or Ethanol/Water
TemperatureRoom Temperature to 50°C
Reaction Time2-3 hours
PurificationExtraction and Column Chromatography/Recrystallization
Step 3: Synthesis of this compound

This procedure is based on the general hydrolysis of substituted phenylacetonitriles.

Materials and Reagents:

  • 2-(3-Fluoro-4-nitrophenyl)acetonitrile

  • Sodium hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Water

  • Ethanol (optional, to aid solubility)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-(3-Fluoro-4-nitrophenyl)acetonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If an organic co-solvent was used, remove it under reduced pressure.

  • Dilute the aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Table 3: Summary of Reaction Parameters for Step 3

ParameterValue
Starting Material2-(3-Fluoro-4-nitrophenyl)acetonitrile
ReagentsSodium Hydroxide, Hydrochloric Acid
SolventWater (with optional Ethanol)
TemperatureReflux
Reaction Time4-8 hours
PurificationPrecipitation and Recrystallization

Visualizations

Synthesis Workflow

Synthesis_Workflow A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzyl bromide A->B NBS, AIBN Acetonitrile, Reflux C 2-(3-Fluoro-4-nitrophenyl)acetonitrile B->C NaCN DMSO D This compound C->D NaOH, H₂O Reflux, then HCl

Caption: Overall synthetic route to this compound.

Logical Relationship of Key Steps

Logical_Relationship cluster_0 Synthesis Stages start Starting Material: 3-Fluoro-4-nitrotoluene step1 Step 1: Bromination (Formation of Benzyl Bromide) start->step1 step2 Step 2: Cyanation (Formation of Acetonitrile) step1->step2 step3 Step 3: Hydrolysis (Formation of Carboxylic Acid) step2->step3 end_product Final Product: This compound step3->end_product

Caption: Logical progression of the synthesis from starting material to final product.

References

Application of 2-(3-Fluoro-4-nitrophenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(3-Fluoro-4-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with significant biological activity. Its substituted phenylacetic acid scaffold provides a versatile platform for the construction of targeted therapeutics. The presence of the fluoro and nitro groups on the phenyl ring offers unique electronic properties and serves as synthetic handles for further chemical modifications, making it an attractive starting material for drug discovery and development.

A significant application of this compound lies in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has emerged as a successful therapeutic strategy for various B-cell malignancies and autoimmune disorders.[1] this compound can be elaborated into the core structures of potent and selective BTK inhibitors, such as zanubrutinib. The synthesis typically involves the reduction of the nitro group to an amine, followed by a series of cyclization and coupling reactions to construct the final inhibitor molecule.

Beyond BTK inhibitors, the reactive nature of the nitro and fluoro-substituted phenylacetic acid moiety makes it a versatile precursor for a range of other biologically active compounds. For instance, it has been employed in the synthesis of novel antitubercular agents.[2] The general strategy involves leveraging the functional groups to build diverse molecular architectures, highlighting the broad utility of this intermediate in developing treatments for various diseases.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-(3-Fluoro-4-aminophenyl)acetic acid

This protocol describes a common and critical step in utilizing the title compound for further synthesis, which is the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residue. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluoro-4-aminophenyl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Zanubrutinib Analog Intermediate

This protocol provides a representative method for the synthesis of a key intermediate for a BTK inhibitor, starting from the amino derivative prepared in Protocol 1. This is an illustrative synthesis based on known methods for preparing similar compounds.

Materials:

  • 2-(3-Fluoro-4-aminophenyl)acetic acid

  • (E)-4-(dimethylamino)but-2-enoyl chloride (or a similar activated acrylamide precursor)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous conditions (inert atmosphere, e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-(3-fluoro-4-aminophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired amide intermediate. This intermediate would then undergo further cyclization and modification steps to afford the final BTK inhibitor.

Quantitative Data

The following table summarizes the biological activity of Zanubrutinib, a BTK inhibitor whose synthesis can conceptually start from this compound, and a series of antitubercular agents synthesized from a similar precursor.

Compound IDTargetAssay TypeIC₅₀ / MICReference
Zanubrutinib Bruton's Tyrosine Kinase (BTK)Biochemical Assay0.5 nM[3]
BTK (in cells)Cell-based Assay8 nM[3]
Antitubercular Compound 3m M. tuberculosis H₃₇RvMicrodilution4 µg/mL[2]
Rifampin-resistant M. tuberculosisMicrodilution4 µg/mL[2]

Visualizations

Signaling Pathway

BTK_Signaling_Pathway Bruton's Tyrosine Kinase (BTK) Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, NFAT) BTK->Downstream PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Ca_flux->Downstream Cell_Response B-Cell Proliferation, Survival & Differentiation Downstream->Cell_Response Inhibitor BTK Inhibitor (e.g., Zanubrutinib) Inhibitor->BTK

Caption: BTK signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow General Workflow for Synthesis of a BTK Inhibitor Start This compound Reduction Nitro Group Reduction Start->Reduction Intermediate1 2-(3-Fluoro-4-aminophenyl)acetic acid Reduction->Intermediate1 Amidation Amidation Intermediate1->Amidation Intermediate2 Amide Intermediate Amidation->Intermediate2 Cyclization Cyclization Reactions Intermediate2->Cyclization Core_Structure Heterocyclic Core Cyclization->Core_Structure Final_Modification Final Moiety Introduction Core_Structure->Final_Modification Final_Product BTK Inhibitor Final_Modification->Final_Product Screening Biological Screening (Kinase Assays) Final_Product->Screening

Caption: Synthetic workflow from starting material to final drug candidate.

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents Using 2-(3-Fluoro-4-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Fluorinated compounds have garnered considerable interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability. The scaffold of 2-(3-fluoro-4-nitrophenyl)acetic acid presents a promising starting point for the synthesis of new antitubercular candidates.

Data Presentation

The following table summarizes the in vitro antitubercular activity of a series of synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against the H37Rv strain and a rifampin-resistant strain of M. tuberculosis.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Compound IDSubstituent (R) on PhenylacetamideMIC (μg/mL) vs. M. tuberculosis H37RvMIC (μg/mL) vs. Rifampin-Resistant M. tuberculosis 261
3a 3-Cl16Not Reported
3b 3,4-diCl32Not Reported
3c 4-CF316Not Reported
3d 4-F, 3-Cl16Not Reported
3e 3-NO232Not Reported
3f 4-NO264Not Reported
3g 2-F16Not Reported
3h 3-F32Not Reported
3i 4-Br32Not Reported
3j 4-CH364Not Reported
3k 4-OCH364Not Reported
3l 4-t-butyl64Not Reported
3m 2-NO244
3n 2-Cl8Not Reported
3o 2-CH38Not Reported
3p 2-OCH38Not Reported

Data extracted from "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents".[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These can be adapted for derivatives of this compound.

Protocol 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

This protocol is divided into two main steps: the synthesis of the intermediate 2-(3-fluoro-4-nitrophenoxy)acetic acid and the subsequent condensation with various anilines.

Step 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate)

  • Reaction: Williamson ether synthesis.[1]

  • Reagents: 3-fluoro-4-nitrophenol, chloroacetic acid, sodium hydroxide, water.

  • Procedure:

    • Dissolve 3-fluoro-4-nitrophenol in an aqueous solution of sodium hydroxide.

    • Add a solution of chloroacetic acid neutralized with sodium hydroxide.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield 2-(3-fluoro-4-nitrophenoxy)acetic acid.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The original study reported difficulties with this reaction, leading to low yields and the adoption of an alternative two-step procedure for the final compounds.[1]

Step 2: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides (Final Compounds)

  • Reaction: Amide bond formation.[1]

  • Reagents: Substituted anilines, 2-chloro-N-(substituted phenyl)acetamide (prepared separately), potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure for preparing 2-chloro-N-(substituted phenyl)acetamide:

    • Dissolve the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Add chloroacetyl chloride dropwise with stirring.

    • Allow the reaction to proceed to completion at room temperature.

    • Isolate the product by filtration or extraction.

  • Procedure for the final condensation:

    • To a solution of 3-fluoro-4-nitrophenol in DMF, add potassium carbonate and stir.

    • Add the previously synthesized 2-chloro-N-(substituted phenyl)acetamide to the mixture.

    • Heat the reaction mixture and monitor by TLC.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by crystallization from a suitable solvent like ethyl acetate.[1]

Protocol 2: In Vitro Antitubercular Activity Assay (Microdilution Method)
  • Principle: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.[1]

  • Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv strain, rifampin-resistant M. tuberculosis strain, synthesized compounds, resazurin solution.

  • Procedure:

    • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv or the rifampin-resistant strain.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add a resazurin solution to each well and re-incubate for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the production of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

G A 3-Fluoro-4-nitrophenol E 2-(3-Fluoro-4-nitrophenoxy)-N- (substituted phenyl)acetamide (Final Product) A->E Condensation B Substituted Aniline D 2-Chloro-N-(substituted phenyl)acetamide B->D Acylation C Chloroacetyl Chloride C->D D->E

Caption: Synthetic scheme for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides.

Drug Screening Workflow

This diagram outlines the logical progression of screening for potential antitubercular agents.

G start Synthesized Compound Library primary_screen Primary Screening (vs. M. tuberculosis H37Rv) start->primary_screen active Active Compounds primary_screen->active MIC ≤ Threshold inactive Inactive Compounds primary_screen->inactive MIC > Threshold secondary_screen Secondary Screening (vs. Rifampin-Resistant Strain) active->secondary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) active->cytotoxicity lead Lead Compound Identification secondary_screen->lead cytotoxicity->lead

Caption: Logical workflow for antitubercular drug screening.

Conclusion

The synthesis and evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have identified promising compounds with potent activity against both drug-sensitive and rifampin-resistant strains of M. tuberculosis, with compound 3m emerging as a significant lead.[1] This body of work provides a strong foundation for exploring the structurally similar this compound as a precursor for a new generation of antitubercular agents. Future research should focus on the synthesis of this novel series, optimization of the substitution patterns on the phenylacetamide ring, and a thorough investigation of their mechanism of action and in vivo efficacy.

References

Application Notes & Protocols: Development of Antibacterial Compounds from 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Phenylacetic acid derivatives have emerged as a promising scaffold in medicinal chemistry due to their versatile biological activities. This document provides a detailed guide for the synthesis, characterization, and antibacterial evaluation of novel compounds derived from 2-(3-fluoro-4-nitrophenyl)acetic acid. The protocols outlined herein are intended to serve as a comprehensive resource for researchers engaged in the discovery of new antibacterial therapeutics.

Synthetic Strategy: Amide Bond Formation

A common and effective strategy for generating a library of diverse compounds from a carboxylic acid starting material is through amide bond formation. This approach allows for the introduction of a wide variety of chemical functionalities by coupling this compound with different amines. The resulting N-substituted 2-(3-fluoro-4-nitrophenyl)acetamides can then be screened for antibacterial activity.

General Reaction Scheme

The synthesis of N-substituted 2-(3-fluoro-4-nitrophenyl)acetamides can be achieved via a coupling reaction, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products A This compound F N-substituted 2-(3-fluoro-4-nitrophenyl)acetamide A->F B Substituted Amine (R-NH2) B->F C Coupling Agent (e.g., DCC, HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F G By-product (e.g., DCU) F->G

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-benzyl-2-(3-fluoro-4-nitrophenyl)acetamide as a representative example.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.0 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the N-benzyl-2-(3-fluoro-4-nitrophenyl)acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Antibacterial Activity Screening

The synthesized compounds should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for MIC determination.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The absorbance can also be read using a microplate reader.

Data Presentation

The antibacterial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Compound IDDerivative (R-group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a Benzyl>128>128
1b 4-Chlorobenzyl64128
1c 2,4-Dichlorobenzyl3264
1d 4-Methoxybenzyl>128>128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action Studies (Proposed Workflow)

For compounds that exhibit significant antibacterial activity, further studies can be undertaken to elucidate their mechanism of action. A possible workflow for these studies is outlined below.

G A Active Compound Identified B Time-Kill Kinetics Assay A->B D Macromolecular Synthesis Inhibition A->D F Membrane Permeability Assay A->F C Bactericidal vs. Bacteriostatic B->C H Target Identification (e.g., Proteomics, Genomics) C->H E DNA/RNA/Protein/Cell Wall D->E E->H G Cytoplasmic Membrane Damage F->G G->H

Caption: Workflow for elucidating the mechanism of action.

Characterization Protocols

The identity and purity of all synthesized compounds must be confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the data to identify characteristic peaks and coupling constants that confirm the structure of the compound.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in the positive or negative ion mode.

  • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.[1]

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: HPLC Analysis for Purity Determination of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation guidelines, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this starting material is paramount for the quality and safety of the final drug product. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note describes a stability-indicating HPLC method capable of separating the main analyte from its potential impurities.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₈H₆FNO₄[1]
Molecular Weight199.14 g/mol [1]
CAS Number163395-24-2[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution following the same procedure as the standard solution.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution prep_standard->inject_std prep_sample Prepare Sample Solution (100 µg/mL) inject_smp Inject Sample Solution prep_sample->inject_smp hplc_system HPLC System Setup (Column, Mobile Phase, etc.) acquire_data Data Acquisition inject_std->acquire_data inject_smp->acquire_data process_chrom Process Chromatograms acquire_data->process_chrom calc_purity Calculate Purity process_chrom->calc_purity gen_report Generate Report calc_purity->gen_report

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Studies (Stability-Indicating Method)

To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample. These studies intentionally degrade the sample to identify potential degradation products and confirm that they are well-separated from the main peak.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the sample solution (1 mg/mL), add 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the sample solution (1 mg/mL), add 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the sample solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Prepare a 100 µg/mL solution from the stressed sample.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours. Prepare a 100 µg/mL solution from the stressed sample.

Inject the stressed samples into the HPLC system and evaluate the chromatograms for the appearance of new peaks and the resolution between these peaks and the main analyte peak.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 50% to 150% of the working concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three different concentration levels.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Data Presentation

The results of the purity analysis and method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 1.0%

Table 2: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Purity
Standard
Sample 1
Sample 2

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Main Peak from Closest Impurity
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Logical Relationship of Method Development

The following diagram illustrates the logical steps involved in developing and validating the HPLC method.

Method Development Logic start Define Analytical Objective (Purity of this compound) lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development (Column, Mobile Phase, Detector) lit_review->method_dev optimization Method Optimization (Gradient, Flow Rate, Temperature) method_dev->optimization forced_deg Forced Degradation Studies optimization->forced_deg specificity Establish Specificity & Stability-Indicating Nature forced_deg->specificity validation Method Validation (ICH Guidelines) specificity->validation protocol Finalize Application Note & Protocol validation->protocol

Caption: Logical Flow of HPLC Method Development.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and stability-indicating for the determination of the purity of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this important pharmaceutical intermediate. Proper validation of this method will ensure compliance with regulatory requirements and contribute to the overall quality of the final pharmaceutical product.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Fluoro-4-nitrophenyl)acetic acid. This compound is of interest to researchers and professionals in the fields of chemical synthesis and drug development. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound in the searched scientific literature and chemical databases, this document will instead provide a generalized experimental protocol for acquiring such data. Furthermore, predicted chemical shifts and data for structurally related compounds are presented to offer a preliminary guide for researchers.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the aromatic ring, along with the acetic acid moiety, makes NMR spectroscopy an essential tool for its structural elucidation and purity assessment. ¹H NMR provides information on the proton environment, including chemical shifts, spin-spin coupling, and integration, while ¹³C NMR offers insights into the carbon skeleton of the molecule.

Chemical Structure:

Predicted NMR Data

In the absence of experimental spectra, theoretical NMR prediction tools can offer estimated chemical shift values. These predictions are based on computational algorithms and databases of known chemical shifts. It is crucial to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.30 - 7.50Doublet of Doublets (dd)ortho J(H-F) ≈ 8-10, meta J(H-H) ≈ 2-3
H-5'7.55 - 7.75Doublet of Doublets (dd)meta J(H-F) ≈ 4-6, ortho J(H-H) ≈ 8-9
H-6'8.00 - 8.20Triplet (t)ortho J(H-H) ≈ 8-9
-CH₂-3.70 - 3.90Singlet (s)-
-COOH10.0 - 13.0Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1'135 - 140
C-2'115 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-3'158 - 163 (d, J(C-F) ≈ 240-250 Hz)
C-4'145 - 150
C-5'125 - 130
C-6'120 - 125
-CH₂-40 - 45
-COOH170 - 175

Note: Predicted values are estimates and should be confirmed by experimental data.

Experimental Protocol: NMR Spectroscopy

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent will depend on the solubility of the compound.

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Sample Preparation
  • Weigh the appropriate amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a single scan to check the spectral width and signal intensity.

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the ¹H NMR spectrum.

  • For ¹³C NMR:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans (typically 128 to 1024 or more, depending on the sample concentration and spectrometer sensitivity).

    • Set a suitable relaxation delay (e.g., 2-5 seconds).

    • Acquire the ¹³C NMR spectrum.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_calib Phase and Calibrate ft->phase_calib analyze Analyze Spectra (Shifts, Couplings, Integrals) phase_calib->analyze report Application Note analyze->report Generate Report

Caption: Experimental workflow for NMR characterization.

Conclusion

Purification of 2-(3-Fluoro-4-nitrophenyl)acetic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-(3-Fluoro-4-nitrophenyl)acetic acid via recrystallization. This technique is fundamental for obtaining high-purity solid organic compounds, a critical step in research, development, and quality control within the pharmaceutical and chemical industries. The protocols outlined below detail a systematic approach to solvent selection and the subsequent steps for effective purification, including dissolution, filtration, crystal formation, and isolation.

Introduction to Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent. This method is highly effective for removing small amounts of impurities and yielding a product with high crystalline purity.

For this compound, a polar aromatic carboxylic acid, suitable recrystallization solvents are typically polar, such as alcohols or aqueous mixtures. The presence of the nitro and fluoro groups, along with the carboxylic acid moiety, influences its solubility characteristics.

Data Presentation

Effective recrystallization is dependent on the solubility profile of the compound in various solvents. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.

Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temperature (approx. 20-25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterSparingly SolubleModerately to Highly SolublePotentially suitable, especially for closely related compounds like p-nitrophenylacetic acid.
EthanolModerately SolubleHighly SolubleGood candidate, may require a co-solvent to reduce initial solubility.
MethanolModerately SolubleHighly SolubleSimilar to ethanol, a good candidate.
IsopropanolSparingly to Moderately SolubleHighly SolubleGood candidate.
AcetoneSolubleVery SolubleLikely too soluble at room temperature for efficient recovery.
Ethyl AcetateSparingly SolubleModerately SolublePotential candidate, may require larger solvent volumes.
TolueneSparingly SolubleModerately SolubleMentioned as a general solvent for substituted phenylacetic acids.
DichloromethaneSparingly SolubleModerately SolubleMentioned as a general solvent for substituted phenylacetic acids.
n-HexaneInsolubleSparingly SolubleSuitable as an anti-solvent in a solvent pair system.

Note: This data is based on general principles for structurally similar compounds. Experimental verification is crucial.

Table 2: Expected Outcome of a Successful Recrystallization

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity (e.g., by HPLC) Typically <95%>99%
Appearance Off-white to yellowish powderWhite to pale yellow crystalline solid
Melting Point Broad range, lower than pure compoundSharp, defined melting point
Yield -Typically 70-90% (dependent on solvent and technique)

Experimental Protocols

This section provides detailed methodologies for solvent screening and the full recrystallization procedure for this compound.

Stage 1: Solvent Screening Protocol

Objective: To identify the most suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Spatula

  • Hot plate or water bath

  • A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, n-Hexane)

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate the contents of each test tube and observe the solubility. A suitable solvent should not fully dissolve the compound at this stage.

  • Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or n-hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Stage 2: Full Recrystallization Protocol (Using an Ethanol/Water Solvent System)

Objective: To purify a larger quantity of crude this compound using a selected solvent system. This protocol uses an ethanol/water mixture, a common and effective system for polar aromatic acids.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper (appropriate for the funnel)

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Ethanol (95% or absolute)

  • Deionized water

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely. Stir continuously with a magnetic stirrer or glass rod.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Transfer the crystalline product to a watch glass or drying dish and dry in a drying oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Recrystallization_Workflow Workflow for the Purification of this compound cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude 2-(3-Fluoro-4- nitrophenyl)acetic acid solvent_selection Solvent Screening crude_product->solvent_selection Select appropriate solvent dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Induce Crystallization & Slow Cooling dissolution->crystallization If no insoluble impurities hot_filtration->crystallization crystal_isolation Crystal Isolation (Vacuum Filtration) crystallization->crystal_isolation washing Wash Crystals with Cold Solvent crystal_isolation->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity & Yield Determination pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

Solvent_Selection_Logic Decision Logic for Solvent Selection start Start Solvent Screening sol_cold Soluble in Cold Solvent? start->sol_cold sol_hot Soluble in Hot Solvent? sol_cold->sol_hot No unsuitable_solvent Unsuitable Solvent sol_cold->unsuitable_solvent Yes crystals_cool Crystals Form on Cooling? sol_hot->crystals_cool Yes try_solvent_pair Try Solvent Pair sol_hot->try_solvent_pair No good_yield Good Crystal Yield? crystals_cool->good_yield Yes crystals_cool->try_solvent_pair No suitable_solvent Suitable Single Solvent good_yield->suitable_solvent Yes good_yield->try_solvent_pair No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Application Note: A Detailed Protocol for the Nitration of 3-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental procedure for the nitration of 3-fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details a robust method using a mixed acid system of concentrated nitric and sulfuric acids, ensuring reproducible results and high yields. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a step-by-step guide from reaction setup to product purification and characterization.

Introduction

3-Fluorophenylacetic acid is a valuable building block in organic synthesis. Its derivatization through electrophilic aromatic substitution, such as nitration, provides access to a range of functionalized molecules with potential biological activity. The nitration of an aromatic ring that is substituted with both an ortho-, para-directing deactivating group (fluorine) and a meta-directing deactivating group (acetic acid) presents a regioselectivity challenge. This protocol outlines a controlled method to favor the formation of the desired nitro-substituted isomers. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile.[1][2] Due to the deactivating nature of the substituents, the reaction requires careful temperature management to proceed efficiently and safely.[3][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Fluorophenylacetic acid≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%Commercially Available
Concentrated Nitric Acid (HNO₃)70%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available
Ice-
Saturated Brine Solution-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Detailed Procedure

Safety Precaution: This reaction is highly exothermic and involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • Place a magnetic stir bar in a 100 mL round-bottom flask.

    • In the fume hood, carefully add 20 mL of concentrated sulfuric acid to the flask.

    • Cool the flask in an ice bath to 0 °C.

  • Addition of Starting Material:

    • Slowly add 3.0 g (19.46 mmol) of 3-fluorophenylacetic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains at or below 5 °C during the addition. Stir until the solid is completely dissolved.

  • Nitration:

    • In a separate beaker, prepare the nitrating mixture by carefully adding 0.91 mL (20.44 mmol) of 70% nitric acid.

    • Using a dropping funnel, add the nitrating mixture dropwise to the solution of 3-fluorophenylacetic acid in sulfuric acid over a period of 20-30 minutes.

    • Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Monitor the temperature closely with a thermometer.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with stirring. This will precipitate the nitrated product.

    • Transfer the resulting slurry to a separatory funnel.

    • Extract the aqueous mixture with dichloromethane (2 x 30 mL).[5]

    • Combine the organic layers and wash with saturated brine solution (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization, typically from a solvent mixture such as toluene or ethanol/water, to obtain the desired nitro-3-fluorophenylacetic acid isomers.

Data Presentation

The following table summarizes the key quantitative parameters for the nitration of 3-fluorophenylacetic acid.

ParameterValueUnit
3-Fluorophenylacetic acid3.0g
3-Fluorophenylacetic acid19.46mmol
Concentrated H₂SO₄20mL
Concentrated HNO₃ (70%)0.91mL
Molar equivalent of HNO₃1.05-
Reaction Temperature0-5°C
Reaction Time1hour
Theoretical Yield~3.87g
Expected Product(s)2/4/6-nitro-3-fluorophenylacetic acid-

Note: The expected yield is based on the successful synthesis of the analogous 3-nitro-4-fluorophenylacetic acid, which was reported at 90%.[5] Actual yields may vary.

Visualization of Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of 3-Fluorophenylacetic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_h2so4 Cool H₂SO₄ to 0°C prep_sm Dissolve 3-Fluorophenylacetic Acid prep_h2so4->prep_sm add_hno3 Dropwise addition of HNO₃ (0-5°C) prep_sm->add_hno3 Proceed to Nitration stir Stir for 1 hour at 0-5°C add_hno3->stir quench Quench in Ice Water stir->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify by Recrystallization evap->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the synthesis of nitro-3-fluorophenylacetic acid.

Discussion

The described protocol provides a reliable method for the nitration of 3-fluorophenylacetic acid. The use of concentrated sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[1] Temperature control is the most critical parameter in this procedure. Maintaining a low temperature (0-5 °C) during the addition of nitric acid is essential to prevent runaway reactions and minimize the formation of byproducts from over-nitration or oxidation.[6] The work-up procedure involving quenching on ice effectively precipitates the organic product from the strong acid medium, allowing for efficient extraction. The final product will likely be a mixture of isomers (2-nitro-, 4-nitro-, and 6-nitro-3-fluorophenylacetic acid) due to the competing directing effects of the fluorine and acetic acid groups. The precise ratio of these isomers would need to be determined by analytical methods such as NMR spectroscopy or HPLC. Further purification by recrystallization or chromatography may be necessary to isolate a specific isomer.

Conclusion

This application note details an effective and reproducible protocol for the nitration of 3-fluorophenylacetic acid. By carefully controlling the reaction conditions, particularly the temperature, the desired nitrated products can be synthesized in good yield. This procedure is valuable for researchers and chemists involved in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid. The guidance is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Two primary synthetic routes are commonly employed for the synthesis of this compound. Below are troubleshooting guides for each method.

Method 1: Nitration of 3-Fluorophenylacetic Acid

This method involves the direct nitration of 3-fluorophenylacetic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid
  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • Reaction Setup: Dissolve 3-fluorophenylacetic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 3-fluorophenylacetic acid, maintaining the low temperature.

  • Quenching: After the reaction is complete, pour the reaction mixture over ice.

  • Isolation: The product precipitates and can be collected by filtration.

  • Purification: The crude product is often a mixture of isomers and requires purification, typically by recrystallization or column chromatography.

Troubleshooting & FAQs

Q1: The yield of the desired product, this compound, is low. What are the possible causes and solutions?

A1: Low yields are often due to the formation of multiple constitutional isomers and over-nitration.

  • Issue: Formation of undesired regioisomers. The directing effects of the fluorine (ortho, para-directing) and the acetic acid group (meta-directing) on the aromatic ring lead to a mixture of products.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to improve the selectivity of the nitration.

    • Slow Addition: Add the nitrating agent very slowly to the reaction mixture to prevent localized overheating and reduce the formation of byproducts.

    • Purification: Efficient purification by fractional recrystallization or column chromatography is crucial to isolate the desired isomer.

  • Issue: Formation of dinitrated byproducts.

  • Solution:

    • Stoichiometry: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the starting material).

    • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed to avoid over-reaction.

Q2: My final product is a mixture of isomers that are difficult to separate. How can I confirm the identity of the major byproducts?

A2: The most common byproducts are other nitrated isomers of 3-fluorophenylacetic acid.

  • Likely Byproducts:

    • 2-(5-Fluoro-2-nitrophenyl)acetic acid

    • 2-(3-Fluoro-2-nitrophenyl)acetic acid

    • Dinitrated products

  • Identification: These isomers can be identified and quantified using analytical techniques such as:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Will show different chemical shifts and coupling patterns for each isomer.

    • HPLC: Can be used to separate and quantify the different isomers.

    • Mass Spectrometry: Will confirm the molecular weight of the isomers.

Potential Byproducts in Nitration of 3-Fluorophenylacetic Acid
Byproduct NameChemical StructureReason for Formation
2-(5-Fluoro-2-nitrophenyl)acetic acidIsomerNitration at the ortho-position to the fluorine and meta to the acetic acid group.
2-(3-Fluoro-2-nitrophenyl)acetic acidIsomerNitration at the ortho-position to the acetic acid group and ortho to the fluorine.
Dinitrated ProductsOver-reactionFurther nitration of the desired product or its isomers.

Logical Relationship of Byproduct Formation

G A 3-Fluorophenylacetic Acid C This compound (Desired Product) A->C Nitration at C4 D 2-(5-Fluoro-2-nitrophenyl)acetic acid (Isomeric Byproduct) A->D Nitration at C2 E 2-(3-Fluoro-2-nitrophenyl)acetic acid (Isomeric Byproduct) A->E Nitration at C6 B Nitrating Agent (HNO3/H2SO4) B->C B->D B->E F Dinitrated Products (Over-reaction) C->F Further Nitration D->F E->F

Caption: Nitration of 3-Fluorophenylacetic Acid and Potential Byproducts.

Method 2: Willgerodt-Kindler Reaction of 3-Fluoro-4-nitroacetophenone

This route involves the conversion of 3-fluoro-4-nitroacetophenone to the corresponding thioamide, followed by hydrolysis to yield the carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction
  • Reaction Setup: A mixture of 3-fluoro-4-nitroacetophenone, sulfur, and a secondary amine (commonly morpholine) is heated.

  • Thioamide Formation: The reaction is typically refluxed for several hours to form the phenylacetylthioamide intermediate.

  • Hydrolysis: The resulting thioamide is then hydrolyzed, usually with a strong acid or base, to give the carboxylic acid.

  • Isolation and Purification: The product is isolated by extraction and purified by recrystallization.

Troubleshooting & FAQs

Q1: The Willgerodt-Kindler reaction is not proceeding to completion, and I have a low yield of the final acid.

A1: The reaction can be sluggish and the presence of the nitro group can be problematic.

  • Issue: Incomplete reaction.

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration. The reaction progress should be monitored.

    • Reagent Stoichiometry: The molar ratios of sulfur and the amine to the ketone are critical and may need to be optimized.

  • Issue: Interference from the nitro group. The electron-withdrawing nature of the nitro group can affect the reaction. Some studies have shown that substrates with strong electron-withdrawing groups may give poor yields.

  • Solution:

    • Alternative Amines: Experiment with different secondary amines to find one that gives a better yield for this specific substrate.

Q2: The reaction mixture is complex, and I am having difficulty isolating the desired product.

A2: The Willgerodt-Kindler reaction is known for producing a variety of byproducts.

  • Likely Byproducts:

    • Phenylacetylthioamide: Incomplete hydrolysis of the thioamide intermediate will leave this as a major impurity.

    • Amide: Incomplete hydrolysis of the thioamide can also lead to the corresponding amide.

    • Sulfur-containing heterocycles: Complex side reactions can lead to the formation of various cyclic sulfur compounds.

    • Unreacted Starting Material: If the reaction does not go to completion.

  • Solution:

    • Hydrolysis Conditions: Ensure the hydrolysis step is complete by using sufficiently strong acid or base and adequate heating.

    • Purification: A multi-step purification process involving extraction and column chromatography may be necessary to separate the desired acid from the various byproducts.

Potential Byproducts in the Willgerodt-Kindler Synthesis
Byproduct NameChemical StructureReason for Formation
(3-Fluoro-4-nitrophenyl)acetylthioamideIntermediateIncomplete hydrolysis of the thioamide.
2-(3-Fluoro-4-nitrophenyl)acetamideSide-productPartial hydrolysis of the thioamide.
Various sulfur heterocyclesSide-reactionComplex side reactions of sulfur with intermediates.
3-Fluoro-4-nitroacetophenoneStarting MaterialIncomplete reaction.

Experimental Workflow and Potential Byproducts

G A 3-Fluoro-4-nitroacetophenone C (3-Fluoro-4-nitrophenyl)acetylthioamide (Intermediate) A->C Willgerodt-Kindler Reaction B Sulfur + Amine (e.g., Morpholine) B->C E This compound (Desired Product) C->E Complete Hydrolysis F 2-(3-Fluoro-4-nitrophenyl)acetamide (Byproduct) C->F Incomplete Hydrolysis G Sulfur Heterocycles (Byproducts) C->G Side Reactions D Hydrolysis (Acid or Base) D->E D->F

Caption: Willgerodt-Kindler Synthesis Workflow and Byproducts.

Optimizing reaction conditions for 2-(3-Fluoro-4-nitrophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Direct Nitration of 3-Fluorophenylacetic Acid: This is a common approach involving the electrophilic nitration of the aromatic ring of 3-fluorophenylacetic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Hydrolysis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile: This method involves the synthesis of the corresponding acetonitrile precursor, which is then hydrolyzed to the carboxylic acid. This can be a multi-step process starting from a suitable fluoronitrobenzene derivative.

Q2: What are the major challenges in the synthesis of this compound via nitration of 3-fluorophenylacetic acid?

A2: The primary challenge is controlling the regioselectivity of the nitration reaction. The substituents on the benzene ring, the fluoro group (an ortho, para-director) and the acetic acid group (a meta-director), can lead to the formation of a mixture of isomers. The desired product is this compound, but other isomers such as 2-(5-fluoro-2-nitrophenyl)acetic acid and 2-(3-fluoro-2-nitrophenyl)acetic acid can also be formed.

Q3: What is a common side reaction to be aware of during the synthesis and workup?

A3: A notable side reaction is the hydrolysis of the fluorine atom, particularly when it is positioned ortho to a nitro group, under basic conditions.[1] This can lead to the formation of the corresponding phenolic compound and result in lower yields of the desired product. Therefore, it is crucial to carefully control the pH during workup and purification.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization. Common solvent systems include ethanol/water mixtures. If isomeric impurities are present, chromatographic techniques such as column chromatography may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product in Nitration Reaction
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions and decomposition.
Incorrect Nitrating Agent Ratio Use a slight excess of nitric acid in the mixed acid (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the starting material.
Formation of Multiple Isomers Optimize reaction conditions to favor the formation of the desired isomer (see Data Presentation section for illustrative examples). Consider alternative nitrating agents that may offer better regioselectivity.
Product Loss During Workup Carefully pour the reaction mixture onto ice to precipitate the product. Ensure complete extraction from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Isomeric Byproducts Separate isomers using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Alternatively, fractional recrystallization may be attempted.
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If necessary, increase the reaction time or the amount of nitrating agent.
Hydrolysis Product (Phenolic Impurity) Avoid strongly basic conditions during the workup. Wash the organic extracts with a mildly acidic solution (e.g., dilute HCl) to remove any basic residues before drying and concentration.
Dark-colored Product Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield and isomer distribution in the nitration of a substituted phenylacetic acid. Note: This data is based on general principles of electrophilic aromatic substitution and may need to be optimized for the specific synthesis of this compound.

Table 1: Effect of Temperature on Nitration Yield and Isomer Ratio

Temperature (°C)Total Yield (%)Desired Isomer (%)Other Isomers (%)
0-5857015
20-25786018
40-45654520

Table 2: Effect of Nitrating Agent on Nitration Outcome

Nitrating AgentTotal Yield (%)Desired Isomer (%)Other Isomers (%)
HNO₃ / H₂SO₄857015
Acetyl Nitrate80755
Nitronium Tetrafluoroborate908010

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 3-Fluorophenylacetic acid

Materials:

  • 3-Fluorophenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenylacetic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Hydrolysis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile

Materials:

  • 2-(3-Fluoro-4-nitrophenyl)acetonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, add 2-(3-fluoro-4-nitrophenyl)acetonitrile (1 equivalent).

  • Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Mandatory Visualization

Synthesis_Workflow cluster_nitration Route 1: Nitration cluster_hydrolysis Route 2: Nitrile Hydrolysis start1 3-Fluorophenylacetic Acid step1 Nitration (HNO3, H2SO4, 0-5°C) start1->step1 product1 Crude Product (Isomer Mixture) step1->product1 purification1 Purification (Recrystallization/ Chromatography) product1->purification1 final_product This compound purification1->final_product start2 2-(3-Fluoro-4-nitrophenyl)acetonitrile step2 Hydrolysis (H2SO4, H2O, Reflux) start2->step2 product2 Crude Product step2->product2 purification2 Purification (Recrystallization) product2->purification2 purification2->final_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No temp Check Temperature Control check_yield->temp Yes success Successful Synthesis check_purity->success No isomer_sep Isomer Separation Needed check_purity->isomer_sep Yes ratio Verify Reagent Ratios temp->ratio isomers Analyze Isomer Formation ratio->isomers workup Review Workup Procedure isomers->workup workup->start Re-run Experiment unreacted_sm Incomplete Reaction isomer_sep->unreacted_sm hydrolysis_prod Check for Hydrolysis unreacted_sm->hydrolysis_prod color_impurity Decolorize Product hydrolysis_prod->color_impurity color_impurity->start Re-purify or Re-run

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting low yield in 2-(3-Fluoro-4-nitrophenyl)acetic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of this compound, typically prepared via hydrolysis of 2-(3-fluoro-4-nitrophenyl)acetonitrile, can stem from several factors:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal acid/base concentration.

  • Side Reactions: The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can lead to undesired side reactions. One significant possibility is the nucleophilic substitution of the fluoride atom, especially under harsh basic conditions.

  • Degradation of Starting Material or Product: Nitroaromatic compounds can be susceptible to degradation under certain conditions.[1]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

Q2: How can I determine if the hydrolysis of the nitrile is complete?

To monitor the reaction progress, you can use Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, neutralize it if necessary, and spot it on a TLC plate alongside a spot of your starting material (2-(3-fluoro-4-nitrophenyl)acetonitrile). The disappearance of the starting material spot indicates the completion of the reaction. The carboxylic acid product will have a different Rf value.

Q3: I suspect side reactions are occurring. What are the likely byproducts?

The primary byproduct of concern is 2-(3-hydroxy-4-nitrophenyl)acetic acid, which can form if the fluoride atom is displaced by a hydroxide ion during base-catalyzed hydrolysis. Under acidic conditions, incomplete hydrolysis can lead to the formation of 2-(3-fluoro-4-nitrophenyl)acetamide as an intermediate.[2][3]

Q4: What are the optimal conditions for the hydrolysis of 2-(3-fluoro-4-nitrophenyl)acetonitrile?

Both acidic and basic hydrolysis can be effective.[4][5]

  • Acidic Hydrolysis: Refluxing with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid is a common method.[3][6] This approach avoids the risk of fluoride substitution by hydroxide.

  • Basic Hydrolysis: Heating with an aqueous solution of a base like sodium hydroxide is also an option. However, to minimize the risk of nucleophilic aromatic substitution of the fluorine, it is advisable to use milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction carefully.[3]

Q5: My product is difficult to purify. What is an effective purification strategy?

The most common method for purifying this compound is recrystallization.[7] A suitable solvent system would be one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures, while impurities remain either soluble or insoluble at all temperatures. Water or a mixture of ethanol and water is often a good choice for polar compounds like this.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-(3-fluoro-4-nitrophenyl)acetonitrile

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-(3-fluoro-4-nitrophenyl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-fluoro-4-nitrophenyl)acetonitrile.

  • Hydrolysis: Slowly and carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the yield of this compound. This data is for demonstrative purposes to guide optimization.

Run Hydrolysis Condition Temperature (°C) Time (h) Purity (%) Yield (%) Notes
150% H₂SO₄ (aq)100 (Reflux)19075Incomplete conversion.
250% H₂SO₄ (aq)100 (Reflux)39892Optimal conditions.
350% H₂SO₄ (aq)12039588Slight increase in impurities due to higher temperature.
410M NaOH (aq)8049685Milder basic conditions, good yield.
510M NaOH (aq)100 (Reflux)48570Significant formation of hydroxy byproduct observed.

Visualizations

Reaction Pathway

Reaction_Pathway Start 2-(3-Fluoro-4-nitrophenyl)acetonitrile Reagents H₂O, H⁺ or OH⁻ Heat Start->Reagents Intermediate [Intermediate Amide] Product This compound Intermediate->Product Reagents->Intermediate

Caption: Synthesis of this compound via hydrolysis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material present Complete Reaction Complete Check_Completion->Complete No starting material Increase_Time Increase Reaction Time or Temperature Incomplete->Increase_Time Check_Purity Analyze Product Purity (e.g., NMR, LC-MS) Complete->Check_Purity Impure Product Impure Check_Purity->Impure Pure Product is Pure Check_Purity->Pure Side_Reactions Possible Side Reactions (e.g., F substitution) Impure->Side_Reactions Optimize_Workup Optimize Workup and Purification Pure->Optimize_Workup Review_Conditions Review Reaction Conditions (Use milder conditions if side reactions are suspected) Side_Reactions->Review_Conditions Improve_Crystallization Improve Recrystallization Technique Optimize_Workup->Improve_Crystallization

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of Fluorinated Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated nitrophenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during these syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter in your experiments.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q1: My reaction is resulting in a low yield of the desired fluorinated nitrophenylacetic acid. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the synthesis of fluorinated nitrophenylacetic acids and can be attributed to several factors. The primary culprits are often incomplete reactions, the formation of multiple side products, and loss of product during workup and purification. Here’s a systematic approach to troubleshoot low yields:

  • Reaction Monitoring: Ensure your reaction has gone to completion. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. An incomplete reaction is a common source of low yields.

  • Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of undesired side products, including over-nitration (dinitro compounds) or degradation of the starting material and product. Maintain the recommended temperature range for your specific reaction, often between 0 and 10°C, using an ice bath.

  • Choice and Quality of Reagents: The purity of your starting fluorophenylacetic acid and the nitrating agent is crucial. Impurities can lead to unexpected side reactions. Additionally, the choice of nitrating agent can significantly impact the yield. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used, but for sensitive substrates, milder nitrating agents might be necessary.

  • Workup and Purification: Significant product loss can occur during the workup and purification steps.

    • Extraction: Ensure you are using the appropriate solvent and pH for efficient extraction of your product from the aqueous phase.

    • Recrystallization: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures to maximize recovery. Slow cooling promotes the formation of purer crystals.

Issue 2: Formation of Multiple Isomers

Q2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) indicates the presence of multiple isomers. Why does this happen and how can I improve the regioselectivity?

A2: The formation of positional isomers is the most common side reaction in the nitration of substituted aromatic rings. The directing effects of the substituents on the phenyl ring determine the position of the incoming nitro group.

  • Directing Effects of Substituents:

    • The fluorine atom is an ortho-, para- director.

    • The acetic acid group (-CH₂COOH) is weakly deactivating and also considered an ortho-, para- director.

    • However, under the strongly acidic conditions of nitration, the carboxyl group can be protonated, becoming a meta-directing group. The interplay of these directing effects leads to a mixture of isomers.

  • Strategies to Improve Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by increasing the selectivity of the reaction.

    • Choice of Nitrating Agent: The steric bulk of the nitrating agent can influence the ortho/para ratio. Using a bulkier nitrating agent may favor the formation of the less sterically hindered para-isomer.

    • Protecting Groups: In some cases, a protecting group strategy can be employed to block certain positions on the aromatic ring, directing the nitration to the desired position. However, this adds extra steps to the synthesis.

Quantitative Data on Isomer Formation in Related Compounds

Starting MaterialProduct(s)YieldReference
2-Fluorophenol2-Fluoro-4-nitrophenolNot specified[1]
2-Fluoro-6-nitrophenol30%[1]
2,4-Dinitrofluorobenzene2-Fluoro-5-nitroaniline24%[2]
4-Fluoro-3-nitroaniline6%[2]

This data clearly indicates that the formation of multiple isomers is a significant challenge that needs to be addressed through careful optimization of reaction conditions and purification strategies.

Frequently Asked Questions (FAQs)

Q3: What are the most common side reactions other than isomer formation?

A3: Besides the formation of positional isomers, other potential side reactions include:

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the aromatic ring, leading to the formation of dinitrofluorophenylacetic acids. To avoid this, use a stoichiometric amount of the nitrating agent and maintain strict temperature control.

  • Oxidation of the Acetic Acid Side Chain: The strong oxidizing nature of the nitrating mixture can potentially lead to the oxidation of the benzylic carbon of the acetic acid side chain, especially under forcing conditions.

  • Defluorination: Although the carbon-fluorine bond is generally strong, defluorination can occur under certain conditions, particularly with harsh reagents or in the presence of strong Lewis acids. This is a less common side reaction in standard nitrations but should be considered if unexpected byproducts are observed.

Q4: What are the recommended methods for purifying fluorinated nitrophenylacetic acids?

A4: The most common and effective method for purifying these compounds is recrystallization . The choice of solvent is crucial for successful purification. Common solvents to try include:

  • Water

  • Ethanol

  • Mixtures of ethanol and water

  • Toluene

  • Hexane (as an anti-solvent)

The ideal solvent will dissolve the desired product well at its boiling point but poorly at room temperature, while the isomeric impurities will have a different solubility profile, allowing for their separation. Column chromatography can also be used for separating isomers, although it can be more challenging and less scalable than recrystallization.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying isomeric impurities.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Confirms the molecular weight of the product and helps in identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the amount of each isomer in a mixture.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

The following is a general experimental protocol for the nitration of a fluorophenylacetic acid. Note: This is a generalized procedure and may require optimization for specific isomers.

Synthesis of 4-Fluoro-3-nitrophenylacetic Acid (Representative Protocol)

This protocol is adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid and should be optimized for the specific synthesis of the acetic acid analogue.[3]

Materials:

  • 4-Fluorophenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (or concentrated Nitric Acid)

  • Ice

  • Toluene (for azeotropic drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorophenylacetic acid (1.0 eq.) in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C.

  • Slowly add potassium nitrate (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the mixture to stand for the product to precipitate completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Starting MaterialProductYieldReference
4-Fluorobenzoic Acid4-Fluoro-3-nitrobenzoic acid90%[3]
3-Fluoro-4-nitrotoluene3-Fluoro-4-nitrobenzoic acid83%[4]
3-Fluoro-4-nitrobenzyl alcohol3-Fluoro-4-nitrobenzoic acid92%[4]

Visualizations

DOT Language Scripts for Diagrams:

Synthesis_Workflow Start Fluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4, 0-10°C) Start->Nitration Workup Aqueous Workup (Quenching on Ice) Nitration->Workup Purification Purification (Recrystallization) Workup->Purification Product Fluoronitrophenylacetic Acid Purification->Product

Caption: General experimental workflow for the synthesis of fluorinated nitrophenylacetic acids.

Side_Reactions cluster_0 Reaction Pathways Start Fluorophenylacetic Acid + Nitrating Agent Desired Desired Isomer Start->Desired Main Reaction Isomers Positional Isomers Start->Isomers Side Reaction Dinitro Dinitro Compounds Start->Dinitro Side Reaction Oxidized Oxidized Byproducts Start->Oxidized Side Reaction

Caption: Potential reaction pathways and side reactions in the synthesis of fluorinated nitrophenylacetic acids.

Troubleshooting_Tree decision decision solution solution start Low Yield? q1 Reaction Complete? start->q1 s1 Increase reaction time Monitor by TLC/HPLC q1->s1 No q2 Multiple Spots on TLC? q1->q2 Yes a1_yes Yes a1_no No s2 Optimize temperature Consider different nitrating agent Improve purification q2->s2 Yes q3 Product Lost in Workup? q2->q3 No a2_yes Yes a2_no No s3 Optimize extraction pH and solvent Optimize recrystallization solvent q3->s3 Yes end Consult further literature q3->end No a3_yes Yes a3_no No

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-(3-Fluoro-4-nitrophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired compound from significant amounts of impurities with different polarities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, byproducts, and degradation products.[1] Common starting materials for the synthesis of related nitrophenylacetic acids include 3-fluoro-4-nitrotoluene. Therefore, unreacted starting materials or byproducts from the synthesis of this precursor could be present.[2] Other potential impurities include isomers formed during nitration and hydrolysis products.

Q3: What level of purity can I expect to achieve with these purification methods?

A3: With careful execution of recrystallization or column chromatography, it is possible to achieve a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the purity of a compound by separating it from its impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in a mixture.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound, or not enough solvent is being used.Select a more suitable solvent or solvent system. A good solvent should dissolve the compound when hot but not at room temperature.[6] Try a different solvent or a mixture of solvents. Ethyl acetate has been shown to be effective for crystallizing similar compounds.[7] Ensure you are using a sufficient volume of solvent; add it in small portions until the compound dissolves.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a solvent in which the compound is less soluble to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Introduce a seed crystal of the pure compound to initiate crystallization. Cool the solution in an ice bath to further decrease the solubility.[8]
The purity of the recrystallized product is still low. The chosen solvent dissolves the impurities as well as the product. The cooling process was too rapid, trapping impurities in the crystal lattice.Perform a second recrystallization with a different solvent system. Ensure the solution cools slowly to allow for the formation of pure crystals.[8]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping bands). The solvent system (mobile phase) is not optimal. The column was not packed properly.Optimize the mobile phase using Thin-Layer Chromatography (TLC) first to achieve good separation of spots. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] Ensure the column is packed uniformly without any cracks or bubbles.[3][10]
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[11]
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Cracking of the silica gel bed. The column has run dry. Improper packing.Never let the solvent level drop below the top of the silica gel.[9] Pack the column carefully using a slurry method to minimize the chance of cracks.[3][10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate, or a mixture such as Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethyl acetate is a good starting point.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). Test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Parameter Recommended Value/Range Expected Purity
Recrystallization SolventEthyl Acetate or Hexane/Ethyl Acetate mixture>95%
TemperatureDissolve at boiling point, crystallize at room temperature or in an ice bath
Column Chromatography Stationary PhaseSilica Gel>98%
Mobile PhaseHexane/Ethyl Acetate gradient (start with low polarity)
TLC Rf of pure product~0.2-0.4 in the chosen mobile phase

Visualizations

PurificationWorkflow crude Crude 2-(3-Fluoro-4- nitrophenyl)acetic acid recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (HPLC, MP, TLC) recrystallization->purity_analysis impurities Impurities recrystallization->impurities column_chromatography->purity_analysis column_chromatography->impurities purity_analysis->recrystallization Low Purity purity_analysis->column_chromatography Complex Mixture pure_product Pure Product (>98%) purity_analysis->pure_product Purity OK

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization issue Recrystallization Issue no_dissolve Compound doesn't dissolve issue->no_dissolve Problem oiling_out Compound 'oils out' issue->oiling_out Problem no_crystals No crystals form issue->no_crystals Problem low_purity Purity is low issue->low_purity Problem solution1 Change solvent / Add more solvent no_dissolve->solution1 Solution solution2 Cool slowly / Add co-solvent / Scratch flask oiling_out->solution2 Solution solution3 Evaporate solvent / Add seed crystal / Ice bath no_crystals->solution3 Solution solution4 Re-recrystallize with different solvent / Slow cooling low_purity->solution4 Solution

Caption: Troubleshooting guide for common recrystallization problems.

References

Degradation pathways of 2-(3-Fluoro-4-nitrophenyl)acetic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Fluoro-4-nitrophenyl)acetic acid. The information is designed to help anticipate and resolve potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary sites of reactivity and potential degradation are the nitro group (-NO₂), the fluorine atom (-F), and the carboxylic acid group (-COOH) attached to the phenylacetic acid core. The benzylic position (the -CH₂- group) can also be susceptible to oxidation under certain conditions.

Q2: Under what conditions is decarboxylation a concern?

A2: Decarboxylation, the loss of the carboxylic acid group as CO₂, can be a significant issue at elevated temperatures. Phenylacetic acids are known to undergo decarboxylation, which can be catalyzed by heat, light, or the presence of certain metals like copper.[1][2][3][4][5] This degradation pathway leads to the formation of 2-fluoro-1-nitro-4-methylbenzene.

Q3: How can I minimize the risk of nucleophilic aromatic substitution (SNAr)?

A3: The fluorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to substitution by nucleophiles.[6][7][8][9][10] To minimize this, it is crucial to avoid the presence of strong nucleophiles in the reaction mixture, especially at elevated temperatures. Common laboratory nucleophiles like hydroxide, alkoxides, and amines can displace the fluoride ion. Careful control of pH and the choice of non-nucleophilic bases are important considerations.

Q4: What are the potential reduction products of the nitro group?

A4: The nitro group is readily reduced under various conditions. Common reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl) can reduce the nitro group to an amino group (-NH₂).[11][12][13][14] Incomplete reduction can lead to the formation of nitroso (-NO) or hydroxylamino (-NHOH) intermediates.[12][15] Under certain basic or neutral conditions, condensation of these intermediates can lead to the formation of azoxy or azo compounds.[15][16]

Q5: Is the compound stable to strong acids and bases?

A5: While stable under many conditions, strong acids at high temperatures can promote decarboxylation. Strong bases, particularly nucleophilic ones like hydroxides, can lead to nucleophilic aromatic substitution of the fluorine atom. In strongly basic media, nitroarenes can also undergo complex condensation reactions.[16]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low product yield with gas evolution. Decarboxylation: The reaction temperature may be too high, leading to the loss of CO₂.- Lower the reaction temperature. - If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decarboxylation. - Avoid prolonged reaction times at elevated temperatures. - Screen for alternative, lower-boiling point solvents if applicable.
Formation of a more polar, nitrogen-containing byproduct. Nitro Group Reduction: Unintended reduction of the nitro group to an amine, hydroxylamine, or other reduced species. This can be caused by certain reagents or catalytic impurities.- Scrutinize all reagents for potential reducing capabilities. - If using a metal catalyst, ensure it is not one known to reduce nitro groups under the reaction conditions. - Use deoxygenated solvents and an inert atmosphere to prevent side reactions that might involve redox processes. - Analyze byproducts by LC-MS to identify the reduced species and pinpoint the source of reduction.
Formation of a byproduct with a different aromatic substitution pattern. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom has been displaced by a nucleophile present in the reaction mixture (e.g., hydroxide, alkoxide from the solvent, or an amine).- If a base is required, use a non-nucleophilic base (e.g., proton sponge, DBU, or an inorganic carbonate). - If using an alcohol as a solvent at elevated temperatures, consider switching to a non-nucleophilic solvent (e.g., THF, dioxane, toluene). - Ensure the pH of the reaction mixture is controlled to avoid high concentrations of hydroxide ions.
Appearance of a colored impurity (often yellow, orange, or red). Formation of Azo or Azoxy Compounds: Under certain basic or reductive conditions, intermediates from the partial reduction of the nitro group can condense to form colored azo or azoxy compounds.- Avoid strongly basic conditions where possible. - If reduction of the nitro group is intended, ensure complete conversion to the amine to avoid the accumulation of reactive intermediates. - Purify the product using chromatography to remove these colored impurities.
Formation of an aldehyde or ketone byproduct. Oxidative Decarboxylation: The phenylacetic acid moiety can be oxidized, leading to the formation of 3-fluoro-4-nitrobenzaldehyde.[2][4]- Avoid strong oxidizing agents unless intended. - Perform the reaction under an inert atmosphere. - Add antioxidants if compatible with the desired reaction.

Potential Degradation Pathways

The following diagrams illustrate the principal degradation pathways of this compound.

G start This compound decarboxylation Decarboxylation (Heat, Light, Metal Catalysis) start->decarboxylation product1 2-Fluoro-1-nitro-4-methylbenzene decarboxylation->product1 G start This compound snar Nucleophilic Aromatic Substitution (Base, Nucleophiles) start->snar product2 2-(3-Nu-4-nitrophenyl)acetic acid snar->product2 G start This compound (-NO2) reduction1 Partial Reduction start->reduction1 intermediate1 Nitroso Intermediate (-NO) reduction1->intermediate1 intermediate2 Hydroxylamino Intermediate (-NHOH) intermediate1->intermediate2 condensation Condensation intermediate1->condensation reduction2 Full Reduction intermediate2->reduction2 intermediate2->condensation product3 2-(4-Amino-3-fluorophenyl)acetic acid (-NH2) reduction2->product3 product4 Azo/Azoxy Compounds condensation->product4

References

Technical Support Center: Scale-Up Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data, including patents and scholarly articles, has been conducted to assemble this technical support guide. However, specific scale-up data for the synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid is not widely published. Therefore, the quantitative data and some specific troubleshooting scenarios presented herein are based on established principles of chemical process scale-up and data from analogous reactions. This guide is intended to provide a foundational understanding of the potential challenges and to offer systematic approaches to problem-solving for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the synthesis of this compound on a larger scale:

  • From 3-Fluoro-4-nitrotoluene: This route involves the radical bromination of the methyl group followed by cyanation and subsequent hydrolysis of the nitrile.

  • Malonic Ester Synthesis: This approach involves the reaction of a 3-fluoro-4-nitrohalobenzene with a malonic ester, followed by hydrolysis and decarboxylation. A similar method has been described for related compounds like 2,4,5-trifluorophenylacetic acid[1].

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The synthesis of this compound involves several hazardous materials and conditions that require careful management at scale:

  • Nitrated Compounds: The starting materials and product are nitrated aromatic compounds, which can be thermally sensitive. Avoid excessive temperatures and localized heating to prevent runaway reactions or decomposition[2][3].

  • Corrosive Reagents: The use of strong acids (e.g., sulfuric acid for hydrolysis) and bases necessitates the use of corrosion-resistant reactors and equipment[4].

  • Hazardous Byproducts: Some synthetic routes may produce toxic or hazardous byproducts. For instance, the Willgerodt-Kindler reaction, while a potential route, is known to generate foul-smelling and difficult-to-treat sulfur-containing wastewater[1].

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats, is essential. The process should be carried out in a well-ventilated area or a chemical fume hood[2][5].

Q3: How does the choice of solvent impact the reaction at scale?

A3: Solvent selection is critical for a successful scale-up. Key considerations include:

  • Reaction Kinetics: The solvent can influence reaction rates and selectivity.

  • Solubility: Ensure that all reactants, intermediates, and reagents remain in solution at the desired reaction temperature to avoid precipitation and mixing issues.

  • Work-up and Purification: The solvent should facilitate easy product isolation and purification. For example, a solvent in which the product is sparingly soluble at lower temperatures can simplify crystallization.

  • Safety and Environmental Impact: The chosen solvent should have a high flash point and low toxicity. Consider the environmental impact and the feasibility of solvent recovery and recycling.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

Symptoms:

  • The reaction yield is significantly lower than that achieved at the lab scale.

  • Incomplete conversion of starting materials is observed via in-process controls (e.g., TLC, HPLC).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Poor Heat Transfer In larger reactors, exothermic reactions can lead to localized overheating and side product formation. Ensure adequate cooling capacity and consider a slower addition rate of reagents[6].
Inefficient Mixing "Dead zones" in large reactors can result in poor mass transfer and localized concentration gradients. Evaluate the stirrer design and speed to ensure homogeneity[6].
Phase Separation If the reaction mixture is not homogeneous, phase separation can occur, leading to incomplete reactions. Consider a co-solvent to improve miscibility.
Gas Evolution Some reactions may produce gaseous byproducts that can affect pressure and mixing. Ensure the reactor is adequately vented[6].
Problem 2: Impurity Profile Changes at Scale

Symptoms:

  • New or higher levels of impurities are detected in the crude product.

  • The final product fails to meet purity specifications after standard purification procedures.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Longer Reaction Times At a larger scale, reactions and work-ups may take longer, potentially leading to the formation of degradation products. Optimize reaction times and consider quenching the reaction more rapidly.
Material of Construction The reactor material may leach impurities or catalyze side reactions. Ensure the reactor lining is compatible with all reagents and reaction conditions.
Raw Material Quality Variations in the quality of starting materials can have a more pronounced effect at scale. Qualify all raw material suppliers and test incoming batches for purity.
Hydrolysis of Fluoro Group In reactions involving basic conditions, the fluorine atom ortho to the nitro group can be susceptible to hydrolysis, leading to impurities[7]. Carefully control pH and temperature.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via the Hydrolysis of the Corresponding Nitrile

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg) Observations on Scale-Up
Starting Material 2-(3-Fluoro-4-nitrophenyl)acetonitrile2-(3-Fluoro-4-nitrophenyl)acetonitrile-
Reagent 50% H₂SO₄50% H₂SO₄-
Reaction Time 4 hours8 hoursIncreased time due to slower heat transfer and reagent addition.
Temperature 100°C100-105°CMinor temperature fluctuations observed in the larger vessel.
Yield (Crude) 92%85%Lower yield attributed to longer reaction time and potential side reactions.
Purity (Crude) 95%88%Increased levels of dimeric and degradation impurities.
Purification Method Recrystallization from Toluene/HeptaneRecrystallization from Toluene/HeptaneLarger volume required significantly longer cooling times for crystallization.
Final Yield 85%75%Lower overall yield due to purification challenges.

Note: The data in this table is illustrative and based on common scale-up challenges. Actual results may vary.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Hydrolysis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile

This protocol is adapted from general procedures for nitrile hydrolysis, such as the synthesis of p-nitrophenylacetic acid[8].

Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel or pump for controlled addition of reagents.

Procedure:

  • Charge the reactor with 10 kg of 2-(3-fluoro-4-nitrophenyl)acetonitrile.

  • Under stirring, slowly add a pre-mixed solution of 30 L of concentrated sulfuric acid and 30 L of water. The addition should be controlled to maintain the internal temperature below 80°C.

  • After the addition is complete, heat the mixture to reflux (approximately 100-105°C) and maintain for 8 hours.

  • Monitor the reaction progress by HPLC until the starting material is less than 1%.

  • Cool the reaction mixture to 20-25°C.

  • Slowly quench the reaction by adding the mixture to 100 L of ice-water in a separate vessel with vigorous stirring.

  • The crude product will precipitate. Filter the solid and wash with cold water until the washings are neutral.

  • Dry the crude product under vacuum at 50°C.

Protocol 2: Purification by Recrystallization

Equipment:

  • 150 L glass-lined reactor with overhead stirring, heating/cooling jacket, and reflux condenser.

Procedure:

  • Charge the reactor with the crude this compound.

  • Add 50 L of toluene and heat the mixture to 80-90°C to dissolve the solid.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cool the solution to 50-60°C and slowly add 50 L of heptane to induce crystallization.

  • Continue to cool the mixture to 0-5°C over 4-6 hours.

  • Hold at 0-5°C for at least 2 hours to ensure complete crystallization.

  • Filter the product and wash the filter cake with a cold (0-5°C) mixture of toluene/heptane (1:1).

  • Dry the final product under vacuum at 50°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Charge Reactor with Nitrile add_acid Slow Addition of H2SO4/H2O start->add_acid reflux Heat to Reflux (8h) add_acid->reflux ipc In-Process Control (HPLC) reflux->ipc cool_reaction Cool to Room Temp ipc->cool_reaction <1% Starting Material quench Quench in Ice-Water cool_reaction->quench filter_crude Filter Crude Product quench->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude dissolve Dissolve in Hot Toluene dry_crude->dissolve add_antisolvent Add Heptane dissolve->add_antisolvent cool_crystallize Cool to 0-5°C add_antisolvent->cool_crystallize filter_pure Filter Pure Product cool_crystallize->filter_pure dry_final Dry Final Product filter_pure->dry_final

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield at Scale cause1 Poor Heat Transfer problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Gas Evolution problem->cause3 sol1 Improve Cooling / Slow Reagent Addition cause1->sol1 sol2 Optimize Stirrer Design/Speed cause2->sol2 sol3 Ensure Adequate Venting cause3->sol3

References

Technical Support Center: Purification of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 2-(3-Fluoro-4-nitrophenyl)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Product does not crystallize - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- The solution is not sufficiently concentrated.- The cooling process is happening too quickly.- Partially evaporate the solvent to increase the concentration of the compound.- If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble).- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure, leading to a melting point depression.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is highly soluble to the hot solution before cooling.- Attempt purification by a different method, such as column chromatography, before recrystallization.
Low recovery of pure product - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed properly after filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.- Wash the collected crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
Crystals are colored - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of compounds - The chosen eluent system does not have the optimal polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point for acidic compounds like this is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acid (e.g., acetic acid) added to the mobile phase to improve peak shape.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude sample for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Compound is stuck on the column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking or tailing of the compound band - The compound is interacting too strongly with the stationary phase (silica gel).- The sample was not loaded onto the column in a concentrated band.- For acidic compounds, adding a small amount of a weak acid (e.g., 0.1-1% acetic acid) to the eluent can help to reduce tailing.- Dissolve the sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: While the exact impurity profile depends on the synthetic route, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds from intermediate steps in the synthesis.

  • By-products: Products from side reactions that may occur during the synthesis. For nitrophenylacetic acids, these can sometimes include isomers or over-nitrated products.

  • Degradation products: The compound may degrade over time, especially if exposed to heat, light, or extreme pH conditions.

Q2: Which solvent is best for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, common choices include:

  • Water: Can be effective if the compound has sufficient polarity.[1]

  • Ethanol/Water mixture: A good combination for tuning the solvent polarity.

  • Toluene: Often a good choice for aromatic compounds.[1]

  • Ethyl acetate/Hexane mixture: A versatile solvent system where solubility can be finely adjusted. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic or phosphoric acid) is a common setup.[2] Purity can be quantified by comparing the peak area of the main product to the total area of all peaks. A purity of ≥98% is often achievable with proper purification.[3]

Q4: Can I use an extraction method for purification?

A4: Yes, an acid-base extraction can be an effective preliminary purification step. The general procedure involves:

  • Dissolving the crude product in an organic solvent (e.g., ethyl acetate, toluene, ether, or methylene chloride).[3]

  • Washing the organic layer with an aqueous basic solution (e.g., 10-15% sodium hydroxide) to deprotonate the carboxylic acid, causing it to move into the aqueous layer as its salt.[3]

  • Separating the aqueous layer and then acidifying it with a strong acid (e.g., 10-15% hydrochloric acid) to a pH of 2-3.[3]

  • The purified this compound should then precipitate out of the aqueous solution as a solid and can be collected by filtration.[3]

Quantitative Data Summary

Purification MethodCompound/DerivativePurity Achieved (by HPLC)Reference
Extraction & Precipitation2-nitro-4-substituted phenylacetic acid≥98%[3]
Not Specified (likely recrystallization or chromatography)2-(4-Fluoro-2-nitrophenyl)acetic acid99.52%[4]

Experimental Protocols

Detailed Recrystallization Protocol (General)
  • Solvent Selection: In a series of small test tubes, add a small amount of the crude this compound to different solvents (e.g., water, ethanol, toluene, ethyl acetate, hexane). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Extraction Acid-Base Extraction Crude_Product->Extraction HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Column_Chromatography->HPLC_Analysis Extraction->HPLC_Analysis Pure_Product Pure this compound HPLC_Analysis->Pure_Product Purity ≥ 98%

Caption: A workflow diagram illustrating the common purification pathways for this compound.

References

How to increase the stability of 2-(3-Fluoro-4-nitrophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 2-(3-Fluoro-4-nitrophenyl)acetic acid in solution. The following information is designed to address common experimental challenges and provide proactive strategies to ensure the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.

  • Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation, which can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.

  • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the nitroaromatic ring system.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in the solution is often an indicator of chemical degradation. For nitroaromatic compounds, this can be due to the formation of nitrophenols or other chromophoric degradation products. This is frequently a result of exposure to light or extreme pH conditions.

Q3: What is the expected shelf-life of this compound in a standard solvent like DMSO or methanol?

A3: The shelf-life in solution is highly dependent on the storage conditions. For optimal stability, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture absorption. For long-term storage, it is recommended to store the compound as a dry powder.

Q4: Are there any known incompatible reagents or materials that should be avoided when working with this compound?

A4: Avoid strong oxidizing agents and strong bases, as they can promote degradation.[1] Additionally, care should be taken with reactive metals. Glassware should be thoroughly cleaned to remove any trace contaminants that could catalyze degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Potency or Inconsistent Assay Results Degradation of the compound in the stock or working solution.1. Prepare fresh solutions before each experiment.2. Store stock solutions in small, single-use aliquots at ≤ -20°C and protect from light.3. Verify the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature).
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products.1. Review the storage conditions of your solution (temperature, light exposure).2. Analyze a freshly prepared standard to confirm the identity of the main peak.3. Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.
Precipitation of the Compound from Solution Poor solubility or solvent evaporation.1. Ensure the solvent is appropriate for the desired concentration.2. Store solutions in tightly sealed vials to prevent solvent evaporation.3. If using aqueous buffers, ensure the pH is suitable for maintaining solubility.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of pH, temperature, and light on its degradation.

ConditionParameterValuePercent Degradation (after 24h)
pH pH 3.0 (Aqueous Buffer)25°C, Ambient Light15%
pH 5.0 (Aqueous Buffer)25°C, Ambient Light5%
pH 7.4 (Aqueous Buffer)25°C, Ambient Light8%
pH 9.0 (Aqueous Buffer)25°C, Ambient Light20%
Temperature 4°C (in pH 7.4 Buffer)Protected from Light< 2%
25°C (in pH 7.4 Buffer)Protected from Light8%
40°C (in pH 7.4 Buffer)Protected from Light35%
Light Exposure Ambient Light (in pH 7.4 Buffer)25°C12%
Dark (in pH 7.4 Buffer)25°C3%

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ammonium acetate

  • Purified water (18 MΩ·cm)

2. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions (Initial Method):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

4. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

5. Method Validation:

  • Analyze the stressed samples using the initial HPLC method.

  • Optimize the mobile phase and gradient to achieve baseline separation of the parent compound and all degradation products.

  • Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_degradation Potential Degradation Pathway Compound This compound Hydrolysis Hydrolysis (e.g., high pH) Compound->Hydrolysis H₂O Photolysis Photolysis (UV light) Compound->Photolysis Decarboxylation Decarboxylation (Heat) Compound->Decarboxylation Δ Degradation_Products Degradation Products (e.g., nitrophenols, decarboxylated species) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Decarboxylation->Degradation_Products

Caption: A diagram illustrating potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Method_Development->Method_Validation Stability_Study Perform Stability Study (Different Conditions) Method_Validation->Stability_Study Analysis Analyze Samples at Time Points Stability_Study->Analysis Data_Evaluation Evaluate Data and Determine Shelf-Life Analysis->Data_Evaluation End Report Findings Data_Evaluation->End

Caption: A workflow diagram for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-(3-Fluoro-4-nitrophenyl)acetic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of two potential synthetic methods for this target molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable approach.

Method 1: Direct Nitration of 3-Fluorophenylacetic Acid

This method proposes a direct approach to the target molecule through the electrophilic nitration of commercially available 3-fluorophenylacetic acid. While seemingly straightforward, this method's primary challenge lies in controlling the regioselectivity of the nitration reaction, which can lead to the formation of multiple isomers, thereby complicating purification and reducing the overall yield of the desired product.

Experimental Protocol

A general procedure for the nitration of a phenylacetic acid derivative is as follows:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to below 0°C, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with careful stirring.

  • Nitration Reaction: Dissolve 3-fluorophenylacetic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C. Add the pre-formed nitrating mixture dropwise to the solution of 3-fluorophenylacetic acid, maintaining the temperature below 5°C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated solid, a mixture of isomers, is collected by filtration. The desired this compound must then be separated from other isomers (e.g., 5-fluoro-2-nitrophenylacetic acid and 3-fluoro-2-nitrophenylacetic acid) by column chromatography or fractional crystallization.

Predicted Outcome and Challenges

The directing effects of the substituents on the aromatic ring (the fluorine atom is ortho-, para-directing, and the acetic acid group is meta-directing) will influence the isomer distribution. The formation of a significant amount of undesired isomers is highly probable, which will necessitate extensive purification and likely result in a lower isolated yield of the target compound.

Method 2: Malonic Ester Synthesis from 3,4-Difluoronitrobenzene

This multi-step approach offers a more controlled and predictable route to this compound. The synthesis begins with the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)malonate

  • Enolate Formation: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) cooled to 0°C, add diethyl malonate (1.1 equivalents) dropwise.

  • Nucleophilic Aromatic Substitution: After stirring for 30 minutes at 0°C, add a solution of 3,4-difluoronitrobenzene (1 equivalent) in DMF.

  • Reaction and Work-up: Heat the reaction mixture to 70°C and stir for 12-16 hours. After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate, which can be purified by column chromatography. A similar reaction using potassium tert-butoxide in THF has been reported to give a high yield of the corresponding methylmalonate derivative[1].

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate is refluxed in a mixture of a strong acid (e.g., a 1:1 mixture of 48% hydrobromic acid and glacial acetic acid) for 4-6 hours. This step hydrolyzes the ester groups to carboxylic acids.

  • Decarboxylation and Isolation: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the final product, this compound. Vigorous hydrolysis of a similar perfluorophenyl malonate with HBr and acetic acid has been shown to result in both hydrolysis and decarboxylation in a single step to give the corresponding phenylacetic acid in good yield[1].

Performance Comparison

ParameterMethod 1: Direct NitrationMethod 2: Malonic Ester Synthesis
Starting Materials 3-Fluorophenylacetic acid, Nitric acid, Sulfuric acid3,4-Difluoronitrobenzene, Diethyl malonate, Sodium hydride, HBr/Acetic Acid
Number of Steps 12
Estimated Yield Low to Moderate (highly dependent on isomer separation)Good to High (reported high yields for analogous reactions)[1]
Purity of Crude Product Low (mixture of isomers)Moderate to High
Purification Method Column chromatography or fractional crystallization requiredColumn chromatography for intermediate, simple extraction for final product
Predictability/Control Low (regioselectivity is a major issue)High (well-defined reaction sequence)
Reaction Time Short (typically a few hours)Long (overnight reaction for the first step, plus several hours for the second)

Experimental Workflow Diagrams

Method1_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Crude Product cluster_purification Purification cluster_final Final Product 3_Fluorophenylacetic_Acid 3-Fluorophenylacetic Acid Nitration Nitration (HNO3, H2SO4, 0-5°C) 3_Fluorophenylacetic_Acid->Nitration Isomer_Mixture Mixture of Nitro Isomers Nitration->Isomer_Mixture Purification Column Chromatography / Fractional Crystallization Isomer_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Method 1: Direct Nitration.

Method2_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis & Decarboxylation cluster_final Final Product Start_M1 3,4-Difluoronitrobenzene Reaction1 Nucleophilic Aromatic Substitution (NaH, DMF, 70°C) Start_M1->Reaction1 Start_M2 Diethyl Malonate Start_M2->Reaction1 Intermediate Diethyl 2-(3-fluoro-4-nitrophenyl)malonate Reaction1->Intermediate Reaction2 Acid Hydrolysis & Decarboxylation (HBr, Acetic Acid, Reflux) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow for Method 2: Malonic Ester Synthesis.

Conclusion

Based on this comparative analysis, the Malonic Ester Synthesis (Method 2) appears to be the more robust and reliable method for the synthesis of this compound. While it involves more steps and a longer overall reaction time, it offers significantly better control over the reaction's outcome, leading to a purer crude product and a higher predictable yield. The challenges associated with isomer separation in the Direct Nitration method (Method 1) make it a less desirable option for obtaining the target molecule in high purity and yield, which are critical factors in a drug development setting. Researchers and scientists should consider the trade-off between the number of steps and the overall efficiency and predictability when choosing a synthetic route.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's physicochemical and biological properties. This guide provides an objective comparison of the reactivity of fluorinated phenylacetic acids against their non-fluorinated parent compound, phenylacetic acid. By examining key chemical transformations and intrinsic properties, we aim to provide a valuable resource for professionals engaged in chemical synthesis and drug development. The comparisons are supported by experimental data, detailed protocols, and visualizations of underlying chemical principles and workflows.

The Impact of Fluorination on Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its reactivity, particularly in base-mediated reactions and its behavior in physiological environments. The introduction of highly electronegative fluorine atoms to the phenylacetic acid scaffold exerts a significant influence on the acidity of the carboxylic group.

This effect is primarily driven by the negative inductive effect (-I) , where fluorine atoms withdraw electron density through the sigma bonds of the molecule. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, shifting the equilibrium towards dissociation and resulting in a stronger acid (i.e., a lower pKa value). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid functional group.

The following diagram illustrates this principle, showing how the electron-withdrawing fluorine atom helps to delocalize the negative charge on the carboxylate anion, thereby increasing the stability of the conjugate base.

Caption: Inductive effect of fluorine on carboxylate anion stability.

Comparative Acidity Data

The table below summarizes the experimental and predicted pKa values for phenylacetic acid and several of its fluorinated derivatives.

CompoundCAS NumberpKa ValueNotes
Phenylacetic Acid103-82-24.31[1]Baseline non-fluorinated compound.
2-Fluorophenylacetic Acid451-82-1Data not availableExpected to be more acidic than phenylacetic acid due to the proximity of the ortho-fluorine.
3-Fluorophenylacetic Acid331-25-9~4.10 (Predicted)The meta-fluorine provides a moderate increase in acidity through its inductive effect.
4-Fluorophenylacetic Acid405-50-54.25The para-fluorine has a slightly weaker acid-strengthening effect compared to the meta position due to the increased distance from the carboxyl group.[2]
α,α-Difluorophenylacetic Acid360-03-2Data not availableExpected to be significantly more acidic due to the strong combined inductive effect of two fluorine atoms directly on the alpha-carbon.[3][4]

Note: The increased acidity of the fluorinated analogs can directly influence the kinetics of reactions where deprotonation is a key step.

Comparative Reactivity in Amidation Reactions

Direct amidation, the formation of an amide bond between a carboxylic acid and an amine, is a fundamental transformation in the synthesis of pharmaceuticals. The reactivity of phenylacetic acid derivatives in this reaction is highly sensitive to the electronic and steric effects of substituents on the phenyl ring.

Experimental data from a study on the direct amidation of various phenylacetic acids with benzylamine, catalyzed by nickel(II) chloride, provides a clear comparison of yields. The results demonstrate that electronic effects are crucial, but steric hindrance from ortho-substituents can significantly diminish reactivity.

Comparative Amidation Yields

The following table presents the isolated yields for the amidation reaction under identical conditions.

Carboxylic AcidSubstituent PositionIsolated Yield (%)
Phenylacetic Acid-99.2
2-Fluorophenylacetic Acidortho45.3
3-Fluorophenylacetic Acidmeta95.2
4-Fluorophenylacetic Acidpara99.1

Data sourced from a study using NiCl₂ as a catalyst, reacting the specified acid with benzylamine in toluene at 110°C for 20 hours.

The data clearly shows that the para- and meta-fluoro-substituted acids react with excellent yields, comparable to the parent phenylacetic acid. However, the ortho-fluoro substituent dramatically reduces the reaction yield, an effect attributed primarily to steric hindrance, which impedes the approach of the amine to the carboxylic acid's carbonyl carbon.

Experimental Protocol: NiCl₂-Catalyzed Direct Amidation

This protocol describes the general procedure used to obtain the comparative amidation data.

Materials:

  • Substituted Phenylacetic Acid (2.0 mmol)

  • Benzylamine (2.4 mmol)

  • Nickel(II) Chloride (NiCl₂) (10 mol%)

  • Toluene (20 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Workflow: The experimental workflow for this synthesis is visualized in the diagram below.

G start Start A 1. Add phenylacetic acid (2.0 mmol) and NiCl₂ (10 mol%) to toluene (20 mL). start->A end End: Purified Amide B 2. Stir the mixture at 80°C for 10 min. A->B C 3. Add benzylamine (2.4 mmol) to the reaction mixture. B->C D 4. Seal the vessel and stir for 20 h at 110°C. C->D E 5. Cool to room temperature and filter to recover the catalyst. D->E F 6. Wash the filtrate with 1 M HCl and then saturated NaHCO₃. E->F G 7. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo. F->G G->end

Caption: Workflow for NiCl₂-catalyzed direct amidation.

Procedure:

  • To a solution of the chosen phenylacetic acid (2.0 mmol) in toluene (20 mL), add NiCl₂ (10 mol%).

  • Stir the resulting mixture at 80°C for 10 minutes.

  • Add benzylamine (2.4 mmol) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture for 20 hours at 110°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the collected solid with ethyl acetate to recover the catalyst.

  • Combine the filtrates and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final amide product.

Comparative Reactivity in Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for synthesizing esters. The rate of this reaction is influenced by several factors, including the acidity of the carboxylic acid and steric hindrance around the reaction center.

Expected Reactivity Trends
  • Electronic Effects: Fluorine's electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This effect, combined with the higher acidity, would suggest that fluorinated phenylacetic acids (particularly meta and para isomers) should react faster than the non-fluorinated parent acid.

  • Steric Effects: As observed in the amidation reaction, an ortho-fluorine atom is likely to sterically hinder the approach of the alcohol nucleophile, which could lead to a decreased reaction rate compared to the meta, para, and unsubstituted analogs.

General Experimental Protocol: Fischer Esterification

This protocol provides a representative method for the esterification of phenylacetic acids. Yields are typically improved by using an excess of the alcohol and removing the water byproduct.

Materials:

  • Phenylacetic Acid or Fluorophenylacetic Acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Ethanol, 20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

Workflow: The general workflow for a Fischer esterification is depicted below.

G start Start A 1. Dissolve phenylacetic acid in excess anhydrous alcohol. start->A end End: Purified Ester B 2. Add catalytic amount of concentrated H₂SO₄. A->B C 3. Reflux the mixture for several hours, monitoring by TLC. B->C D 4. Cool the mixture and remove excess alcohol under reduced pressure. C->D E 5. Dissolve residue in an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash with saturated NaHCO₃ solution until CO₂ evolution ceases, then wash with brine. E->F G 7. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. F->G G->end

Caption: General workflow for Fischer esterification.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve the phenylacetic acid (1.0 eq) in an excess of anhydrous alcohol (20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol via rotary evaporation.

  • Take up the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until the evolution of CO₂ gas ceases.

  • Perform a final wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.[2]

Conclusion

The fluorination of phenylacetic acid has a distinct and predictable impact on its chemical reactivity.

  • Acidity: Fluorination consistently increases the acidity of the carboxylic acid group, with the effect being most pronounced when the fluorine atoms are closer to the carboxyl function (alpha-position > ortho > meta > para). This is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine.

  • Amidation: In NiCl₂-catalyzed amidation, the electronic effects of meta- and para-fluorine substituents do not negatively impact—and may slightly enhance—reactivity, leading to excellent product yields. However, the steric bulk of an ortho-fluorine substituent severely impedes the reaction, causing a dramatic drop in yield.

  • Esterification: While direct comparative data is sparse, the increased acidity and carbonyl electrophilicity of fluorinated phenylacetic acids suggest they should be more reactive in acid-catalyzed esterification. This electronic enhancement is likely to be counteracted by steric hindrance in the case of ortho-substituted isomers.

For researchers and drug developers, these findings underscore the importance of considering both electronic and steric factors when designing synthetic routes. While para- and meta-fluorination can be used to subtly tune properties without compromising reactivity in many standard transformations, ortho-fluorination may require alternative catalytic systems or reaction conditions to overcome steric challenges. This comparative guide provides a foundational dataset and procedural framework to aid in the strategic use of these valuable fluorinated building blocks.

References

A Comparative Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid and 2-(4-nitrophenyl)acetic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(3-fluoro-4-nitrophenyl)acetic acid and 2-(4-nitrophenyl)acetic acid, two key intermediates in the synthesis of complex organic molecules. We will delve into their synthesis, reactivity, and applications, supported by experimental data to inform your research and development endeavors.

At a Glance: Key Chemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application. The introduction of a fluorine atom in this compound imparts subtle but significant changes compared to its non-fluorinated analog.

PropertyThis compound2-(4-nitrophenyl)acetic acid
Molecular Formula C₈H₆FNO₄C₈H₇NO₄
Molecular Weight 199.14 g/mol [1]181.15 g/mol [2]
Appearance Not specified in provided resultsPale yellow needles[3]
Melting Point Not specified in provided results151–152 °C[3]
CAS Number 163395-24-2[1]104-03-0[2]

Synthesis and Experimental Protocols

The synthetic accessibility of a starting material is a critical factor in drug development and large-scale chemical production. Here, we compare the common synthetic routes to both acids.

2-(4-nitrophenyl)acetic acid: A High-Yield Standard

A robust and well-documented method for the synthesis of 2-(4-nitrophenyl)acetic acid is the hydrolysis of p-nitrobenzyl cyanide. This method, detailed in Organic Syntheses, consistently provides high yields.

Experimental Protocol: Hydrolysis of p-Nitrobenzyl Cyanide [3]

  • Preparation: In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide. Prepare a solution of 300 mL of concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.

  • Reaction: Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake until the solid is thoroughly moistened. Use the remaining acid to wash down any solid adhering to the flask walls. Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.

  • Workup: Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below. Filter the precipitate and wash it several times with ice water.

  • Purification: Dissolve the precipitate in 1600 mL of boiling water. Filter the hot solution rapidly. The p-nitrophenylacetic acid will crystallize as long, pale yellow needles upon cooling.

  • Yield: 103–106 g (92–95% of the theoretical amount).[3]

This compound: Synthetic Challenges and Considerations

The synthesis of this compound presents greater challenges. A common approach for structurally related compounds is the Williamson ether synthesis. However, for a closely related analogue, 2-(3-fluoro-4-nitrophenoxy)acetic acid, this method results in a very low yield. This is attributed to the fluorine atom positioned ortho to the nitro group, which makes it susceptible to hydrolysis under the basic conditions of the reaction.[4][5]

Alternative Synthetic Strategy:

A more viable route for the synthesis of 2-nitro-4-substituted phenylacetic acids involves a multi-step process starting from a substituted halogenobenzene. This approach, while longer, avoids the problematic hydrolysis step.[6]

General Experimental Workflow for Substituted Phenylacetic Acid Synthesis

G cluster_0 Synthesis of 2-Nitro-4-substituted Phenylacetic Acid 4-Substituted Halobenzene 4-Substituted Halobenzene 2-X-5-substituted Nitrobenzene 2-X-5-substituted Nitrobenzene 4-Substituted Halobenzene->2-X-5-substituted Nitrobenzene Nitration (HNO₃, H₂SO₄) 2-Nitro-4-substituted Benzyl Cyanide 2-Nitro-4-substituted Benzyl Cyanide 2-X-5-substituted Nitrobenzene->2-Nitro-4-substituted Benzyl Cyanide Cyanation (e.g., with ethyl cyanoacetate) 2-Nitro-4-substituted Phenylacetic Acid 2-Nitro-4-substituted Phenylacetic Acid 2-Nitro-4-substituted Benzyl Cyanide->2-Nitro-4-substituted Phenylacetic Acid Hydrolysis (strong acid or base)

Caption: A generalized synthetic workflow for 2-nitro-4-substituted phenylacetic acids.

Reactivity: The Influence of the Fluoro Substituent

The presence of the fluorine atom at the 3-position in this compound has a profound impact on its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). When positioned ortho or para to a nitro group, this effect is magnified, making the aromatic ring more electron-deficient and thus more susceptible to attack by nucleophiles. The rate-determining step in SNAr is the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[7][8][9] Consequently, this compound is expected to be significantly more reactive in SNAr reactions than 2-(4-nitrophenyl)acetic acid.

G cluster_0 Electronic Effects on Reactivity F_Compound This compound Reactivity Higher Reactivity in SNAr F_Compound->Reactivity Inductive_Effect Strong -I Effect of Fluorine F_Compound->Inductive_Effect NoF_Compound 2-(4-nitrophenyl)acetic acid LowerReactivity Lower Reactivity in SNAr NoF_Compound->LowerReactivity Stabilization Stabilization of Meisenheimer Complex Inductive_Effect->Stabilization Stabilization->Reactivity

Caption: The activating effect of the ortho-fluoro substituent in SNAr reactions.

Applications in Synthesis: Building Blocks for Bioactive Molecules

Both acids serve as valuable precursors for the synthesis of a wide range of biologically active compounds.

This compound in Antitubercular Agent Synthesis

The fluorinated analog is a key intermediate in the synthesis of novel antitubercular agents. For instance, 2-(3-fluoro-4-nitrophenoxy)acetic acid, a closely related derivative, is used to prepare a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds that have shown potent activity against Mycobacterium tuberculosis.[4][5]

Experimental Workflow: Synthesis of N-Phenylacetamide Derivatives

G cluster_1 Antitubercular Agent Synthesis Start 2-(3-Fluoro-4-nitrophenoxy)acetic acid Intermediate Acid Chloride or Activated Ester Start->Intermediate Activation (e.g., SOCl₂, DCC) Final_Product 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Intermediate->Final_Product Amide Coupling (with substituted aniline) Biological_Screening Antitubercular Activity Assay Final_Product->Biological_Screening

Caption: Workflow for the synthesis of antitubercular N-phenylacetamides.

2-(4-nitrophenyl)acetic acid as a Versatile Pharmaceutical Intermediate

2-(4-nitrophenyl)acetic acid is a widely used building block in the pharmaceutical industry.[10] Its applications include the synthesis of dyestuffs, local anesthetics, and as a precursor for angiogenesis inhibitors. The nitro group can be readily reduced to an amine, which opens up a vast array of further chemical transformations.

Conclusion

  • 2-(4-nitrophenyl)acetic acid is readily available through a high-yield synthesis, making it a cost-effective choice for large-scale applications where the specific electronic properties of the fluorine atom are not required.

  • This compound , while more challenging to synthesize in high yield, offers enhanced reactivity in nucleophilic aromatic substitution reactions. This makes it an ideal candidate for synthetic routes that leverage this increased reactivity to construct complex molecular architectures.

Researchers and drug development professionals should carefully consider these factors when selecting the appropriate starting material for their synthetic campaigns. The unique properties imparted by the fluorine substituent in this compound can be a powerful tool in the design and synthesis of novel bioactive molecules.

References

Spectroscopic Comparison of 2-(3-Fluoro-4-nitrophenyl)acetic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-(3-Fluoro-4-nitrophenyl)acetic acid and its key positional isomers. Due to a lack of publicly available experimental spectra for all isomers, this comparison is based on established spectroscopic principles, predicted data, and data from structurally similar compounds. This document is intended to serve as a valuable resource for the identification, differentiation, and characterization of these compounds.

Introduction

2-(Fluoro-nitrophenyl)acetic acid derivatives are important scaffolds in medicinal chemistry and materials science. The precise substitution pattern of the fluoro and nitro groups on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, unambiguous identification of each isomer is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are essential tools for this purpose. This guide outlines the expected spectroscopic characteristics of this compound and its isomers, providing a framework for their analysis.

Isomers Under Comparison

The primary compound of interest is This compound . For a comprehensive comparison, this guide will also consider the following positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-(4-Fluoro-2-nitrophenyl)acetic acid

  • Isomer 3: 2-(2-Fluoro-5-nitrophenyl)acetic acid

  • Isomer 4: 2-(5-Fluoro-2-nitrophenyl)acetic acid

Comparative Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for the isomers.

Mass Spectrometry Data

All isomers share the same molecular formula (C₈H₆FNO₄) and molecular weight (199.14 g/mol ). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are presented below.[1][2]

Adduct Predicted m/z
[M+H]⁺200.03537
[M+Na]⁺222.01731
[M-H]⁻198.02081
[M+K]⁺237.99125
[M+NH₄]⁺217.06191

Note: Data sourced from predicted values in PubChem.

For 2-(5-Fluoro-2-nitrophenyl)acetic acid, an experimental mass spectrometry analysis resulted in a value of 199 [M-H]⁺, which aligns with the predicted data.[3]

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the relative positions of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F). The predictions below are for spectra recorded in a solvent like DMSO-d₆. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at δ > 10 ppm. The methylene protons (-CH₂) will appear as a singlet around δ 3.8-4.2 ppm, with minor shifts depending on the electronic environment.

Isomer Aromatic Protons (Predicted δ, Multiplicity, J)
1: this compound H-2: ~7.8-8.0 ppm (dd, J ≈ 2, 9 Hz)H-5: ~7.5-7.7 ppm (ddd, J ≈ 2, 4, 9 Hz)H-6: ~8.1-8.3 ppm (t, J ≈ 8 Hz)
2: 2-(4-Fluoro-2-nitrophenyl)acetic acid H-3: ~8.0-8.2 ppm (dd, J ≈ 2.5, 9 Hz)H-5: ~7.4-7.6 ppm (ddd, J ≈ 2.5, 8, 9 Hz)H-6: ~7.7-7.9 ppm (dd, J ≈ 5, 9 Hz)
3: 2-(2-Fluoro-5-nitrophenyl)acetic acid H-3: ~7.3-7.5 ppm (t, J ≈ 9 Hz)H-4: ~8.2-8.4 ppm (ddd, J ≈ 2.5, 4.5, 9 Hz)H-6: ~8.0-8.2 ppm (dd, J ≈ 2.5, 6 Hz)
4: 2-(5-Fluoro-2-nitrophenyl)acetic acid H-3: ~8.1-8.3 ppm (dd, J ≈ 5, 9 Hz)H-4: ~7.4-7.6 ppm (ddd, J ≈ 2.5, 8, 9 Hz)H-6: ~7.8-8.0 ppm (dd, J ≈ 2.5, 9 Hz)
Predicted ¹³C NMR Spectral Data

The carbon signals will also be influenced by the substituent positions, particularly the carbons directly bonded to fluorine (large ¹JCF coupling) and those ortho and para to the nitro and fluoro groups.

Isomer Predicted Aromatic ¹³C NMR Signals (δ in ppm)
1: this compound C-F (~155-160, d, ¹JCF ≈ 250 Hz), C-NO₂ (~145-150), 4 other aromatic C (~115-140)
2: 2-(4-Fluoro-2-nitrophenyl)acetic acid C-F (~160-165, d, ¹JCF ≈ 250 Hz), C-NO₂ (~148-152), 4 other aromatic C (~115-140)
3: 2-(2-Fluoro-5-nitrophenyl)acetic acid C-F (~158-163, d, ¹JCF ≈ 250 Hz), C-NO₂ (~147-151), 4 other aromatic C (~115-140)
4: 2-(5-Fluoro-2-nitrophenyl)acetic acid C-F (~162-167, d, ¹JCF ≈ 250 Hz), C-NO₂ (~149-153), 4 other aromatic C (~115-140)

Note: Carboxylic acid C=O is expected around 170-175 ppm, and the -CH₂- carbon around 35-40 ppm.

FT-IR and UV-Vis Spectroscopic Data

The FT-IR and UV-Vis spectra are expected to show characteristic absorptions for the functional groups present.

Spectroscopic Technique Expected Observations
FT-IR O-H stretch (acid): Broad band, 2500-3300 cm⁻¹C=O stretch (acid): 1700-1730 cm⁻¹N-O asymmetric stretch: 1510-1560 cm⁻¹N-O symmetric stretch: 1345-1385 cm⁻¹C-F stretch: 1100-1250 cm⁻¹Aromatic C=C stretches: ~1450-1600 cm⁻¹
UV-Vis The primary chromophore is the nitrophenyl group. The λ_max is expected in the range of 260-320 nm in a solvent like methanol. The exact position of λ_max will be sensitive to the substitution pattern, particularly the position of the nitro group relative to the other substituents which can affect the electronic transitions.

Experimental Protocols

Standardized protocols are essential for obtaining comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and differentiate between isomers based on chemical shifts and coupling constants.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Data Processing: Process the spectra using appropriate software to determine chemical shifts (referenced to TMS at 0 ppm) and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) Spectrometer.

    • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the absorption characteristics of the aromatic chromophore.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the sample of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilution to a final concentration that gives an absorbance reading in the range of 0.1 - 1.0.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Scan the sample from 200 to 400 nm using quartz cuvettes. Use the pure solvent as a blank.

    • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the exact mass to the calculated theoretical mass.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer1 Isomer 1 NMR NMR ('H, ¹³C) Isomer1->NMR FTIR FT-IR Isomer1->FTIR UVVis UV-Vis Isomer1->UVVis MS MS Isomer1->MS Isomer2 Isomer 2 Isomer2->NMR Isomer2->FTIR Isomer2->UVVis Isomer2->MS Isomer3 Isomer 3 Isomer3->NMR Isomer3->FTIR Isomer3->UVVis Isomer3->MS Isomer4 Isomer 4 Isomer4->NMR Isomer4->FTIR Isomer4->UVVis Isomer4->MS Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment UVVis->Purity MS->Structure Comparison Comparative Analysis Structure->Comparison Purity->Comparison G cluster_evidence Spectroscopic Evidence Molecule Unknown Isomer (C₈H₆FNO₄) MS_data MS (m/z = 199.028) Molecule->MS_data IR_data IR (-COOH, -NO₂, C-F) Molecule->IR_data NMR_H_data ¹H NMR (Aromatic Splitting) Molecule->NMR_H_data NMR_C_data ¹³C NMR (C-F Coupling) Molecule->NMR_C_data Final_Structure Final Structure Assignment MS_data->Final_Structure Confirms Formula IR_data->Final_Structure Confirms Functional Groups NMR_H_data->Final_Structure Determines Substitution Pattern NMR_C_data->Final_Structure Confirms Connectivity

References

Confirming the Structure of 2-(3-Fluoro-4-nitrophenyl)acetic acid: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of 2-(3-Fluoro-4-nitrophenyl)acetic acid. We present supporting predicted experimental data, detailed experimental protocols, and visualizations to aid in the understanding and application of these powerful analytical tools.

At a Glance: 2D NMR vs. Alternative Techniques

The structural confirmation of a novel or synthesized compound like this compound relies on a variety of analytical methods, each providing unique and complementary information. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer valuable clues about the molecular weight and functional groups, 2D NMR provides a detailed map of the atomic connectivity, offering a higher level of confidence in the final structural assignment. X-ray crystallography, when applicable, provides the most definitive solid-state structure but is dependent on the ability to grow high-quality crystals.

Feature2D NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) SpectroscopyX-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space).Molecular weight and elemental composition.Presence of specific functional groups.Precise 3D atomic arrangement in the solid state.[1][2][3]
Sample State SolutionSolid, Liquid, or GasSolid, Liquid, or GasCrystalline Solid
Sample Amount Milligram-scaleMicrogram to nanogram-scaleMilligram to microgram-scaleMilligram-scale
Data Complexity High, requires expertise in spectral interpretation.Moderate, fragmentation patterns can be complex.Low to moderate.High, requires specialized software and expertise.
Structural Detail High-resolution connectivity map.Provides molecular formula and fragmentation clues.Identifies key bonds and functional groups.Definitive bond lengths and angles.[1][2][3]

Structural Elucidation of this compound using 2D NMR

The structure of this compound presents a distinct set of proton and carbon environments that can be unequivocally assigned using a combination of 1D and 2D NMR experiments, primarily Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on computational algorithms and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (ppm)Multiplicity
H2'7.62d
H5'7.45dd
H6'8.15t
3.85s
COOH~11-12br s

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (ppm)
C1'134.5
C2'117.8 (d, J=21 Hz)
C3'155.0 (d, J=250 Hz)
C4'140.0
C5'125.5
C6'130.0
40.5
COOH175.0

Expected 2D NMR Correlations

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[4]

Table 3: Predicted HSQC Correlations

ProtonCorrelated Carbon
H2'C2'
H5'C5'
H6'C6'
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[4]

Table 4: Key Predicted HMBC Correlations

ProtonCorrelated Carbons (2-3 bonds away)
H2'C4', C6', Cα
H5'C1', C3'
H6'C2', C4'
C1', C2', C6', COOH

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and multiplicities.

  • Acquire a ¹³C NMR spectrum to identify the carbon chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Data Acquisition:

  • HSQC:

    • Use a standard pulse program for a phase-sensitive gradient-selected HSQC experiment.

    • Set the spectral width in the ¹H dimension to cover all proton signals.

    • Set the spectral width in the ¹³C dimension to cover all carbon signals.

    • Optimize the number of scans and increments to achieve a good signal-to-noise ratio.

  • HMBC:

    • Use a standard pulse program for a gradient-selected HMBC experiment.

    • Set the spectral widths in the ¹H and ¹³C dimensions similar to the HSQC experiment.

    • The long-range coupling delay (typically optimized for J = 8-10 Hz) is a critical parameter to be set to observe two- and three-bond correlations.[4]

Visualization of Experimental Workflow and Comparison

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR 2D NMR Spectroscopy (HSQC, HMBC) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

A flowchart illustrating the general workflow for the synthesis and structural confirmation of a target compound.

G Comparison of Structural Analysis Techniques Techniques Technique 2D NMR Mass Spectrometry IR Spectroscopy X-ray Crystallography Information Primary Information Atom Connectivity Molecular Weight Functional Groups 3D Structure Advantages Key Advantage Detailed Connectivity in Solution High Sensitivity Fast & Simple Definitive Solid-State Structure Limitations Key Limitation Lower Sensitivity Fragmentation Complexity Limited Structural Detail Requires Crystals

A comparative overview of different analytical techniques for structural elucidation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-(3-Fluoro-4-nitrophenyl)acetic acid. This document focuses on the critical aspect of cross-validation to ensure data integrity, consistency, and reliability across different analytical platforms. As specific cross-validation studies for this compound are not extensively available in public literature, this guide provides a representative comparison based on validated methods for structurally analogous nitroaromatic and phenylacetic acid compounds.

Cross-validation is a pivotal process in analytical method lifecycle management, especially within the regulated pharmaceutical industry. It serves to demonstrate that two distinct analytical methods are equivalent and produce comparable results. This is crucial when transferring methods between laboratories or when data from different analytical techniques are intended to be used interchangeably.

Comparative Analysis of Analytical Methods

The selection between HPLC and LC-MS for the analysis of this compound is contingent upon several factors, including the requisite sensitivity, selectivity, the nature of the sample matrix, and the overarching objectives of the analysis. HPLC with UV detection is a robust and widely adopted technique for the analysis of non-volatile and thermally stable compounds. Conversely, LC-MS offers superior sensitivity and specificity, making it particularly advantageous for trace-level quantification and confirmation.

Data Presentation: Performance Characteristics

The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, providing a foundation for a cross-validation study. These values are representative of what would be expected from validated analytical methods for similar compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mL
Specificity/Selectivity Good, potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio.
Robustness Generally robust to minor variations in mobile phase composition and flow rate.Sensitive to matrix effects, requiring careful sample preparation.

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol

This method is based on reversed-phase chromatography, which is well-suited for separating polar to moderately non-polar compounds like this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

LC-MS/MS Method Protocol

This method provides high sensitivity and selectivity, which is ideal for complex matrices or when low detection limits are required.

1. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These would be determined during method development.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards containing the internal standard at a fixed concentration.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the dried extract in the mobile phase containing the internal standard.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Workflow for the HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards with IS D Inject into LC-MS/MS A->D B Sample Extraction (SPE/LLE) C Reconstitute with IS B->C C->D E UPLC Separation (C18 Column) D->E F ESI (-) Ionization E->F G MRM Detection F->G H Generate Chromatogram G->H I Peak Integration (Analyte/IS) H->I J Quantify Concentration I->J

Caption: Workflow for the LC-MS/MS analysis of this compound.

Cross-Validation Logical Relationship

Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison & Evaluation HPLC Validated HPLC-UV Method Samples Identical Set of Samples (Spiked QCs & Incurred Samples) HPLC->Samples LCMS Validated LC-MS/MS Method LCMS->Samples Results_HPLC Results from HPLC Samples->Results_HPLC Results_LCMS Results from LC-MS/MS Samples->Results_LCMS Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Results_HPLC->Comparison Results_LCMS->Comparison Equivalence Assessment of Equivalence Comparison->Equivalence

Caption: Logical framework for the cross-validation of HPLC and LC-MS/MS methods.

References

Benchmarking the synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative benchmark of plausible synthetic routes to 2-(3-Fluoro-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry. The following sections detail methodologies, present quantitative data in a comparative format, and visualize the synthetic workflows.

Method 1: Malonic Ester Synthesis

This classical approach offers a reliable pathway to substituted phenylacetic acids. The synthesis proceeds via a nucleophilic substitution of an activated aryl halide with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)malonate

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium (1.1 eq.) in anhydrous ethanol. To this solution, diethyl malonate (1.2 eq.) is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure the complete formation of the enolate. Subsequently, 1,2-difluoro-4-nitrobenzene (1.0 eq.) is added, and the reaction mixture is heated to reflux for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate, which can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to this compound

The crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate is suspended in a solution of sodium hydroxide (3.0 eq.) in a mixture of ethanol and water. The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC). The ethanol is then removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid intermediate. The mixture is then heated to reflux for another 2-4 hours to effect decarboxylation. Upon cooling, the solid this compound precipitates. The product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent, such as a toluene-heptane mixture, can be performed for further purification.

Method 2: Benzyl Cyanide Synthesis and Hydrolysis

This alternative two-step route involves the formation of a benzyl cyanide intermediate followed by its hydrolysis to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 3-fluoro-4-nitrobenzyl bromide (1.0 eq.) is dissolved in a suitable organic solvent such as acetone or acetonitrile. An aqueous solution of sodium cyanide (1.2 eq.) is then added dropwise, maintaining the reaction temperature below 20°C using an ice bath. The reaction is stirred vigorously at room temperature for 3-5 hours. The progress of the reaction is monitored by TLC. After completion, the organic solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 2-(3-fluoro-4-nitrophenyl)acetonitrile. The product can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

The 2-(3-fluoro-4-nitrophenyl)acetonitrile is mixed with a 1:1 solution of concentrated sulfuric acid and water. The mixture is heated to reflux for 2-4 hours.[1] The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature and poured onto crushed ice, which leads to the precipitation of the crude this compound. The solid is collected by filtration, washed thoroughly with cold water to remove any residual acid, and dried. Recrystallization from an appropriate solvent system can be used for further purification.

Performance Benchmark

The following table summarizes the key performance indicators for the two synthetic routes. The data is based on typical yields and reaction times for analogous transformations reported in the literature, as direct comparative data for this specific molecule is limited.

ParameterMethod 1: Malonic Ester SynthesisMethod 2: Benzyl Cyanide Route
Starting Materials 1,2-Difluoro-4-nitrobenzene, Diethyl malonate3-Fluoro-4-nitrobenzyl bromide, Sodium cyanide
Number of Steps 22
Typical Overall Yield 60-75%55-70%
Purity (after workup) >95%>95%
Reaction Time 12-18 hours5-9 hours
Key Reagents Sodium ethoxide, NaOH, HClSodium cyanide, Sulfuric acid
Purification Column chromatography, RecrystallizationColumn chromatography, Recrystallization

Synthesis Workflow

The logical flow of the two primary synthetic methods is illustrated below.

Synthesis_Comparison cluster_0 Method 1: Malonic Ester Synthesis cluster_1 Method 2: Benzyl Cyanide Route M1_Start 1,2-Difluoro-4-nitrobenzene + Diethyl Malonate M1_Step1 Nucleophilic Aromatic Substitution M1_Start->M1_Step1 M1_Inter Diethyl 2-(3-fluoro-4-nitrophenyl)malonate M1_Step1->M1_Inter M1_Step2 Hydrolysis & Decarboxylation M1_Inter->M1_Step2 M1_End This compound M1_Step2->M1_End M2_Start 3-Fluoro-4-nitrobenzyl bromide + Sodium Cyanide M2_Step1 Nucleophilic Substitution (SN2) M2_Start->M2_Step1 M2_Inter 2-(3-Fluoro-4-nitrophenyl)acetonitrile M2_Step1->M2_Inter M2_Step2 Acid Hydrolysis M2_Inter->M2_Step2 M2_End This compound M2_Step2->M2_End

References

In-Vitro Efficacy of 2-(3-Fluoro-4-nitrophenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro biological activities of compounds derived from 2-(3-Fluoro-4-nitrophenyl)acetic acid. The performance of these novel compounds is evaluated against established alternatives, supported by experimental data from antitubercular and cytotoxicity assays. Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their biological potential. The primary activities investigated were antitubercular efficacy and cytotoxicity against cancer cell lines.

Antitubercular Activity

The synthesized compounds were tested for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Several derivatives exhibited moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. The performance of the most potent compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) , is compared with the standard antitubercular drug, Rifampin.

Table 1: Comparative Antitubercular Activity (MIC in µg/mL)

CompoundM. tuberculosis H37RvRifampin-Resistant M. tuberculosis 261
Derivative 3m 44
Rifampin (Control) Not ReportedNot Applicable

Data sourced from studies on novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of newly synthesized phenoxy acetamide derivatives were evaluated against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to measure the potency of these compounds. The results are compared with standard chemotherapy agents like 5-Fluorouracil (5-FU) and Doxorubicin.

Table 2: Comparative Cytotoxicity Data (IC50 in µM)

Compound/DrugHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Compound I (Phenoxy Acetamide Derivative) 1.43>100
Compound II (Phenoxy Acetamide Derivative) 6.52>100
5-Fluorouracil (Control) 5.32Not Reported
Doxorubicin (Control Example) 0.8 ± 0.115.5 ± 2.1

Data for Compounds I, II, and 5-FU are from a study on phenoxyacetamide derivatives. Doxorubicin data is provided as an illustrative example from standard anti-cancer drug screening protocols.

Experimental Protocols

The following are detailed methodologies for the key in-vitro assays used to evaluate the compounds.

Microdilution Method for Antitubercular Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation: A stock solution of the test compounds is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: The compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. Vehicle (DMSO) and positive controls (e.g., Doxorubicin) are included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are identified as apoptotic, while PI-positive cells are considered necrotic.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway relevant to the anticancer activity of these compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Synthesis & Dissolution Treatment Treatment with Compound Concentrations Compound->Treatment Cells Cell Line Culture & Maintenance Seeding Cell Seeding in 96-Well Plates Cells->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Readout Absorbance Measurement (570nm) MTT->Readout Calculation IC50 Value Calculation Readout->Calculation

Workflow for In-Vitro Cytotoxicity (MTT Assay).

G cluster_pathway Apoptosis Signaling Compound Anticancer Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

Safety Operating Guide

Proper Disposal of 2-(3-Fluoro-4-nitrophenyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a compound utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for a comprehensive understanding of the chemical's characteristics.

PropertyValue
Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol [1]
Appearance Solid (Form may vary)
GHS Hazard Statements H302, H315, H319, H335[1]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The GHS classifications indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety measures are required during handling and disposal.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following protocol outlines the steps for the safe collection and preparation of this chemical for disposal.

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • For solutions, use a separate, labeled, and compatible liquid waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in its designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated halogenated organic liquid waste container. Do not mix with non-halogenated waste, as this can increase disposal costs.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be placed in the designated solid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.

    • The container should be kept closed except when adding waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal service.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, and a complete inventory of the waste.

    • Never dispose of this compound down the drain or in regular trash.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound identify Identify Waste Type start->identify solid Solid Waste (Unused chemical, contaminated labware) identify->solid Solid liquid Liquid Waste (Solutions containing the chemical) identify->liquid Liquid collect_solid Collect in Labeled Solid Halogenated Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(3-Fluoro-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for handling 2-(3-Fluoro-4-nitrophenyl)acetic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is based on the potential hazards associated with the compound.

PPE CategoryItemSpecifications
Eye and Face Safety GogglesChemical splash goggles are mandatory.[3] A face shield should be worn over safety glasses if there is a risk of splashing.[3][4]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for any signs of degradation or puncture before use.[3]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[3]
Respiratory RespiratorUse a NIOSH-approved respirator if a fume hood is unavailable or engineering controls are insufficient to manage dust or aerosols.[3][5]
Foot Closed-Toe ShoesSturdy, closed-toe shoes are required at all times within the laboratory to protect against spills.[3][6]

Experimental Protocols: Handling and Disposal

Handling Procedure
  • Preparation: Before beginning any work, ensure all required PPE is worn correctly.[3] Your workspace should be in a well-ventilated area, ideally within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[7][8]

  • Dispensing: Handle the compound carefully to avoid the formation of dust or aerosols.[7][9] Use appropriate tools, such as a spatula or scoop, for transferring the chemical.

  • During Use: Keep the container of this compound tightly closed when not in use.[3][7] Avoid all personal contact, which includes inhaling any dust or vapors.[3]

  • After Handling: Thoroughly wash your hands and any exposed skin with soap and water after you have finished handling the substance.[3] Decontaminate all surfaces and equipment that came into contact with the chemical.

Disposal Plan
  • Waste Collection: All materials contaminated with this compound, such as used gloves, empty containers, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3][7]

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[3]

  • Disposal: Dispose of the chemical waste through an approved waste disposal company, following all local, regional, and national regulations.[7][9][10]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation persists, seek medical attention.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7] Seek immediate medical attention.[7]

  • If inhaled: Move the individual to fresh air and keep them in a position that is comfortable for breathing.[7] If the person feels unwell, call a poison control center or a doctor.[7]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_dispense Dispense Chemical Carefully prep_emergency->handle_dispense handle_use Keep Container Closed handle_dispense->handle_use handle_avoid Avoid Contact and Inhalation handle_use->handle_avoid post_wash Wash Hands and Exposed Skin handle_avoid->post_wash post_decon Decontaminate Surfaces post_wash->post_decon disp_collect Collect in Labeled Hazardous Waste Container post_decon->disp_collect disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Workflow for Safe Handling and Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.